2-Chloroquinolin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEMPRTUAQVUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562222 | |
| Record name | 2-Chloroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128676-94-8 | |
| Record name | 2-Chloroquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Chloroquinolin-3-ol from 2-chloroquinoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 2-chloroquinolin-3-ol from 2-chloroquinoline-3-carbaldehyde. The core of this transformation is the Baeyer-Villiger oxidation, a reliable method for converting aldehydes to their corresponding formate esters, which can then be hydrolyzed to the desired phenol. This document outlines the reaction mechanism, provides a summary of reaction conditions, details a comprehensive experimental protocol, and includes visualizations of the synthetic pathway and experimental workflow.
Introduction
2-Chloroquinoline derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The targeted synthesis of substituted quinolines is therefore of significant interest to the drug development community. The conversion of 2-chloroquinoline-3-carbaldehyde to this compound represents a key transformation, introducing a hydroxyl group that can serve as a handle for further functionalization. The most direct route for this conversion is the Baeyer-Villiger oxidation. This reaction utilizes a peroxyacid to oxidize the aldehyde to a formate ester, which is subsequently hydrolyzed to the phenol.
The Baeyer-Villiger Oxidation Pathway
The synthesis of this compound from 2-chloroquinoline-3-carbaldehyde proceeds in two main steps:
-
Baeyer-Villiger Oxidation: The aldehyde is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the intermediate 2-chloroquinolin-3-yl formate.
-
Hydrolysis: The formate ester is then hydrolyzed under basic or acidic conditions to yield the final product, this compound.
The mechanism of the Baeyer-Villiger oxidation of an aldehyde involves the following steps:
-
The peroxyacid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[1]
-
A concerted rearrangement occurs where the aldehydic hydrogen migrates to the adjacent oxygen of the peroxide bond, with simultaneous cleavage of the O-O bond.[2] For aldehydes, the hydrogen atom has a high migratory aptitude.[3]
-
This rearrangement results in the formation of the formate ester and a carboxylic acid byproduct.
Data Presentation: Generalized Reaction Conditions
| Parameter | Condition | Notes |
| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) | A common and effective reagent for Baeyer-Villiger oxidations.[1] |
| Peracetic acid | Another commonly used peroxyacid. | |
| Trifluoroperacetic acid (TFPAA) | A more reactive peroxyacid, useful for less reactive substrates. | |
| Hydrogen peroxide with a Lewis acid | A "greener" alternative to peroxyacids.[4] | |
| Solvent | Dichloromethane (DCM) | A common solvent for Baeyer-Villiger oxidations.[1] |
| Chloroform | Another suitable chlorinated solvent. | |
| 1,2-Dichloroethane (DCE) | Can be used, especially for reactions at higher temperatures. | |
| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature and allowed to warm to room temperature. |
| Reaction Time | 12 - 48 hours | Reaction progress should be monitored by TLC. |
| Stoichiometry | 1.1 - 2.0 equivalents of oxidizing agent | A slight excess of the oxidizing agent is typically used. |
| Hydrolysis | Aqueous sodium hydroxide or potassium hydroxide | For saponification of the intermediate formate ester. |
| Aqueous hydrochloric acid or sulfuric acid | For acidic hydrolysis of the intermediate formate ester. |
Experimental Protocols
The following is a generalized, two-step experimental protocol for the synthesis of this compound from 2-chloroquinoline-3-carbaldehyde via a Baeyer-Villiger oxidation.
Step 1: Baeyer-Villiger Oxidation to 2-Chloroquinolin-3-yl Formate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq.) in dichloromethane (DCM).
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq., ~77% purity) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloroquinolin-3-yl formate. This intermediate can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude 2-chloroquinolin-3-yl formate in a mixture of methanol and water.
-
Hydrolysis: Add a 2 M aqueous solution of sodium hydroxide (2.0 eq.) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete conversion.
-
Workup: After the reaction is complete, acidify the mixture to pH ~5-6 with a 1 M aqueous solution of hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the pure product.
Alternative Oxidation to 2-Chloroquinoline-3-carboxylic acid
An alternative oxidation of 2-chloroquinoline-3-carbaldehyde yields the corresponding carboxylic acid. This has been reported using silver nitrite in the presence of sodium hydroxide.[5] While this does not produce the desired phenol, it is a relevant oxidative transformation of the starting material.
Mandatory Visualizations
Synthetic Pathway
References
- 1. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloroquinolin-3-ol. It is important to note that direct experimental data for this compound is scarce in the current scientific literature. Consequently, this document presents a detailed analysis of the closely related and well-characterized compound, 2-Chloroquinoline-3-carbaldehyde, to offer valuable comparative insights. Furthermore, this guide explores the theoretical underpinnings of the tautomeric equilibrium expected for this compound, a critical aspect for understanding its chemical behavior and potential biological activity. Detailed experimental protocols for the synthesis of 2-Chloroquinoline-3-carbaldehyde are also provided, alongside a general discussion of the biological significance of the broader quinoline class of compounds.
Introduction: The Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products, pharmaceuticals, and agrochemicals.[1][2][3] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] As a result, quinoline derivatives have been extensively investigated and developed for a diverse array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][4][5] The functionalization of the quinoline ring is a key strategy in the development of novel therapeutic agents with enhanced potency and selectivity.
Physicochemical Properties of 2-Chloroquinoline-3-carbaldehyde
Due to the limited availability of experimental data for this compound, we present the physicochemical properties of the structurally related and extensively studied 2-Chloroquinoline-3-carbaldehyde. This compound shares the same core 2-chloroquinoline skeleton, and its properties provide a valuable reference point.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO | [6][7] |
| Molecular Weight | 191.61 g/mol | [6] |
| Melting Point | 148-150 °C | [8] |
| Appearance | White to light yellow or green powder/crystal | [7] |
| CAS Number | 73568-25-9 | [6][7] |
| IUPAC Name | 2-chloroquinoline-3-carbaldehyde | [6][7] |
| SMILES | Clc1nc2ccccc2cc1C=O | |
| InChI Key | SDKQWXCBSNMYBN-UHFFFAOYSA-N | [7] |
Tautomerism of this compound
A critical aspect of the chemistry of 3-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (3-hydroxyquinoline) and the keto form (quinolin-3(1H)-one).[9][10] This equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic effects of other substituents on the quinoline ring.[9] For this compound, a similar equilibrium with 2-chloroquinolin-3(1H)-one is expected. The electron-withdrawing nature of the chlorine atom at the 2-position likely influences the position of this equilibrium. Understanding this tautomerism is crucial, as the different tautomers can exhibit distinct physicochemical properties and biological activities.[9]
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloroquinoline-3-carboxaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-CHLOROQUINOLINE-3-CARBALDEHYDE | 73568-25-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Navigating the Crystalline Landscape of 2-Chloroquinolin-3-ol: A Technical Guide to its Putative Structure and Polymorphism
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the crystallographic and polymorphic characteristics of 2-Chloroquinolin-3-ol. Despite a comprehensive search of scientific literature and crystallographic databases, no experimental crystal structure data for this compound or its tautomeric form, 2-chloroquinolin-3(4H)-one, has been publicly reported. This document, therefore, aims to provide a foundational understanding by discussing its likely structural features based on closely related compounds and the general principles of quinoline chemistry.
The Enigma of this compound: Tautomerism and the Absence of Experimental Data
3-Hydroxyquinolines are known to exist in equilibrium between their enol (hydroxy) and keto (one) tautomeric forms. The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of other substituents on the quinoline ring. In the solid state, the keto form is often more stable due to favorable intermolecular interactions. For this compound, this equilibrium would be between the enol form (2-chloro-3-hydroxyquinoline) and the keto form (2-chloroquinolin-3(4H)-one). The electron-withdrawing nature of the chlorine atom at the 2-position is expected to influence this tautomeric preference.
Hypothetical Tautomeric Equilibrium of this compound
Caption: Hypothetical tautomeric equilibrium between the enol and keto forms of this compound.
Case Studies: Crystal Structures of Related 2-Chloroquinoline Derivatives
In the absence of direct data for this compound, we present the crystallographic data for three closely related compounds: 2-Chloroquinoline-3-carboxylic acid, 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline, and 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. This information provides valuable insights into the molecular geometry and crystal packing that might be expected for the title compound.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for these related molecules.
| Parameter | 2-Chloroquinoline-3-carboxylic acid[1][2] | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline[1] | 2-Chloro-3-hydroxymethyl-6-methoxyquinoline[3] |
| Formula | C₁₀H₆ClNO₂ | C₁₂H₁₂ClNO | C₁₁H₁₀ClNO₂ |
| Molar Mass | 207.61 g/mol | 221.68 g/mol | 223.65 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁nb | P2₁/c | P2₁/c |
| a (Å) | 5.8193 (2) | 17.4492 (12) | 6.9738 (3) |
| b (Å) | 8.0689 (3) | 4.6271 (2) | 21.4668 (9) |
| c (Å) | 18.1780 (5) | 14.3773 (7) | 7.3479 (4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 113.297 (7) | 108.220 (5) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 853.55 (5) | 1066.17 (10) | 1044.87 (8) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 120 | 293 | 293 |
| R-factor | 0.038 | 0.033 | 0.041 |
Experimental Protocols: A Guide to Synthesis and Crystallization
Detailed methodologies are crucial for reproducibility and further research. The following sections outline the synthesis and crystallization procedures for the case-study compounds.
Synthesis of 2-Chloroquinoline-3-carboxylic acid[1]
A solution of ceric ammonium nitrate (CAN) (327 mg, 0.59 mmol) in 1 ml of water was added to a precooled, stirred solution of 2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl) ethylamino] acetonitrile (70 mg, 0.19 mmol) in 9 ml of CH₃CN. After the reaction was complete, as monitored by TLC, the mixture was poured into cold water. The resulting residue was filtered off.
Crystals suitable for X-ray analysis were obtained by the slow evaporation of the filtrate.
Synthesis of 2-Chloro-3-hydroxymethyl-substituted Quinolines[1][3]
The synthesis of 2-chloro-3-hydroxymethyl-substituted quinolines involves the reduction of the corresponding 2-chloroquinoline-3-carbaldehyde.
-
Reactant Mixture: 2-Chloro-substituted-quinoline-3-carbaldehyde (1 mmol), sodium borohydride (38 mg, 1 mmol), and a catalytic amount of montmorillonite K-10 were placed in a beaker.
-
Microwave Irradiation: The mixture was irradiated at 500 W for 5 minutes.
-
Extraction: The product was dissolved in ethyl acetate, and the solid residue was removed by filtration.
-
Purification: The filtrate was subjected to column chromatography on silica gel, using an ethyl acetate/petroleum ether eluent system.
-
Crystallization: The solvent was evaporated, and the residue was recrystallized from chloroform to yield colorless crystals.
Experimental and Data Analysis Workflow
The general workflow from synthesis to structural elucidation is a critical process for crystallographic studies.
Caption: A generalized workflow for the determination of a crystal structure.
Polymorphism: A Critical Consideration in Drug Development
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physicochemical properties, including melting point, solubility, and bioavailability, which are critical parameters in drug development.
While no specific polymorphic forms of this compound or the presented case-study compounds have been reported, the phenomenon is well-documented for other quinoline derivatives. For instance, studies on 2-chloro-3′,4′-diacetoxy-acetophenone have identified at least two polymorphs with distinct melting points and crystal packing arrangements[4][5]. This highlights the importance of screening for polymorphism during the development of any new quinoline-based pharmaceutical compound.
Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD) are essential tools for identifying and characterizing different polymorphic forms.
Concluding Remarks
This technical guide has addressed the current state of knowledge regarding the crystal structure and polymorphism of this compound. The conspicuous absence of experimental data underscores a significant gap in the scientific literature and presents an opportunity for future research. The provided analysis of related compounds offers a valuable framework for predicting the structural properties of this compound and for designing experiments to elucidate its crystal structure and investigate its potential for polymorphism. Such studies are imperative for the rational design and development of novel quinoline-based therapeutic agents.
References
- 1. 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-hydroxymethyl-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-Chloroquinolin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Chloroquinolin-3-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold. Spectroscopic analysis is fundamental for the unambiguous identification and characterization of such molecules. However, a consolidated public record of its spectral data is currently absent. This guide aims to provide researchers with the necessary foundational information to approach the spectroscopic characterization of this compound.
Spectroscopic Data of a Structurally Related Analogue: 2-Chloroquinoline-3-carbaldehyde
To provide a useful reference, this section presents the available spectroscopic data for 2-chloroquinoline-3-carbaldehyde, a compound structurally similar to this compound. The primary difference is the presence of a carbaldehyde group at the C3 position instead of a hydroxyl group.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.5 | s | 1H | CHO |
| 8.73 | s | 1H | H-4 |
| 8.06-8.10 | d | 1H | H-5 |
| 7.97-8.02 | d | 1H | H-8 |
| 7.84-7.91 | t | 1H | H-6 |
| 7.61-7.68 | t | 1H | H-7 |
-
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 189.2 | C=O (Aldehyde) |
| 151.7 | C-2 |
| 147.5 | C-8a |
| 139.1 | C-4 |
| 133.5 | C-6 |
| 130.8 | C-8 |
| 129.5 | C-5 |
| 128.4 | C-7 |
| 127.9 | C-4a |
| 127.3 | C-3 |
IR Spectroscopic Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1690 | Strong | C=O Stretch (Aldehyde) |
| ~1580 | Medium | C=C Stretch (Aromatic) |
| ~780-756 | Medium | C-Cl Stretch |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
| m/z | Interpretation |
| 191/193 | [M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |
Expected Spectroscopic Features of this compound
The presence of a hydroxyl group in this compound, as opposed to a carbaldehyde group, will lead to significant differences in its spectroscopic data.
-
¹H NMR:
-
The aldehydic proton signal at ~10.5 ppm will be absent.
-
A new, broad singlet corresponding to the hydroxyl proton (OH) will appear, likely in the range of 5-10 ppm, the exact chemical shift being dependent on solvent and concentration.
-
The signal for H-4, which is deshielded by the adjacent aldehyde in the analogue, is expected to shift upfield in this compound.
-
-
¹³C NMR:
-
The aldehydic carbon signal at ~189.2 ppm will be absent.
-
The signal for C-3 will be significantly shifted upfield due to the attachment of the hydroxyl group, appearing in the aromatic region, likely around 140-150 ppm.
-
-
IR Spectroscopy:
-
The strong C=O stretching vibration at ~1690 cm⁻¹ will be absent.
-
A broad O-H stretching band will be present in the region of 3200-3600 cm⁻¹.
-
A C-O stretching vibration will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak will be observed at a different m/z value corresponding to the molecular weight of this compound (C₉H₆ClNO). The expected [M]⁺ peak would be at m/z 179, with an [M+2]⁺ peak at m/z 181, reflecting the isotopic abundance of chlorine.
-
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinoline derivatives and are recommended for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for such aromatic compounds.
-
Instrumentation: Employ a mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion system.
-
Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Tautomeric Equilibria of 2-Chloroquinolin-3-ol and Quinolin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric behavior of heterocyclic compounds is a cornerstone of medicinal chemistry, profoundly influencing their physicochemical properties, biological activity, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the tautomeric equilibria of two key quinoline scaffolds: 2-chloroquinolin-3-ol and quinolin-2-one. While quinolin-2-one has been extensively studied, demonstrating a strong preference for the lactam form, the tautomerism of this compound is less documented. This guide synthesizes existing experimental and computational data for quinolin-2-one and provides a robust, data-driven analysis for this compound based on established chemical principles and analogous systems. Detailed experimental protocols for the characterization of these tautomeric systems are provided, alongside quantitative data summaries and visualizations to facilitate a deeper understanding and application in drug design and development.
Introduction: The Significance of Tautomerism in Quinolines
Quinoline and its derivatives are privileged structures in drug discovery, forming the core of numerous therapeutic agents. The ability of substituted quinolines to exist in different tautomeric forms is a critical consideration, as each tautomer presents a unique three-dimensional structure, hydrogen bonding pattern, and electronic distribution. These differences can lead to varied affinities for biological targets and distinct absorption, distribution, metabolism, and excretion (ADME) properties.
This guide focuses on two important quinoline derivatives:
-
Quinolin-2-one: Also known as 2-hydroxyquinoline or carbostyril, its lactim-lactam tautomerism is a classic and well-documented example. The equilibrium is heavily influenced by the stability of the cyclic amide functionality.
-
This compound: A versatile synthetic intermediate, its keto-enol tautomerism is influenced by the interplay of the electron-withdrawing chloro substituent and the hydroxyl group on the quinoline ring.
A thorough understanding of the factors governing the tautomeric equilibrium in these systems is essential for the rational design of novel therapeutics with optimized efficacy and safety profiles.
Tautomerism of Quinolin-2-one (2-Hydroxyquinoline)
The tautomeric equilibrium of quinolin-2-one involves the migration of a proton between the nitrogen and oxygen atoms, resulting in the interconversion of the lactim (enol) and lactam (keto) forms.
The Predominance of the Lactam (Keto) Form
Experimental and computational studies have unequivocally demonstrated that the equilibrium for quinolin-2-one overwhelmingly favors the lactam (keto) tautomer, 2(1H)-quinolinone , in the solid state and in most solvents.[1][2][3] This preference is primarily attributed to the thermodynamic stability of the cyclic amide group within the lactam structure.[1] In the gas phase, however, the lactim (enol) form is slightly more stable.[4]
Quantitative Data Summary
The following tables summarize the key spectroscopic and thermodynamic data that characterize the tautomeric equilibrium of quinolin-2-one.
Table 1: Spectroscopic Data for Quinolin-2-one Tautomers
| Tautomer | Method | Parameter | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Conditions |
| Lactam (Keto) | IR Spectroscopy | ν(C=O) stretch | ~1660-1680 | Solid State (KBr) |
| IR Spectroscopy | ν(N-H) stretch | ~3100-3300 (broad) | Solid State (KBr) | |
| ¹³C NMR | C=O | ~162 | DMSO-d₆ | |
| ¹H NMR | N-H | ~11.5-12.0 | DMSO-d₆ | |
| UV-Vis (S₁ ← S₀ Origin) | Electronic Transition | 29,112 | Gas Phase (Supersonic Jet)[5] | |
| Lactim (Enol) | IR Spectroscopy | ν(O-H) stretch | ~3400-3600 (broad) | Inferred |
| IR Spectroscopy | ν(C=N) stretch | ~1620-1640 | Inferred | |
| ¹³C NMR | C-OH | ~158 | Inferred for substituted derivative[2] | |
| ¹H NMR | O-H | ~9.0-10.0 | Inferred for substituted derivative[2] | |
| UV-Vis (S₁ ← S₀ Origin) | Electronic Transition | 31,349 | Gas Phase (Supersonic Jet)[5] |
Table 2: Tautomeric Equilibrium Constant (KT = [Lactim]/[Lactam]) of Quinolin-2-one in Various Solvents (Illustrative)
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Estimated KT |
| Cyclohexane | 2.0 | Lactam | << 1 |
| Chloroform | 4.8 | Lactam | << 1 |
| Ethanol | 24.6 | Lactam | << 1 |
| Water | 80.1 | Lactam | << 1 |
Tautomerism of this compound
Direct experimental or computational studies on the tautomerism of this compound are scarce in the scientific literature. However, a robust understanding can be built by applying established principles of physical organic chemistry and by analyzing data from closely related analogues, such as 2-cyano-3-hydroxyquinoline.[6]
The Likely Predominance of the Enol Form
In contrast to quinolin-2-one, the tautomeric equilibrium of this compound is predicted to favor the enol tautomer (this compound) . This prediction is based on two key factors:
-
Aromaticity: The enol form retains the full aromaticity of the quinoline ring system, a significant stabilizing factor. The keto form, 2-chloroquinolin-3(4H)-one, would disrupt this aromaticity.[6]
-
Substituent Effects: The chlorine atom at the 2-position is strongly electron-withdrawing. This electronic effect can influence the relative acidities of the O-H proton in the enol form and the N-H proton in the keto form, thereby impacting the position of the equilibrium. It is plausible that the electron-withdrawing nature of the chloro group stabilizes the enol form.[6]
Quantitative Data Summary (Inferred from Analogues and First Principles)
The following data is largely inferred from the known behavior of similar compounds, particularly 2-cyano-3-hydroxyquinoline, and should be considered predictive. Experimental verification is required for confirmation.
Table 3: Predicted Spectroscopic Data for this compound Tautomers
| Tautomer | Method | Parameter | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Rationale/Reference |
| Keto | IR Spectroscopy | ν(C=O) stretch | ~1685 | Characteristic C=O stretch for a quinolone system.[7] |
| ¹³C NMR | C=O | ~170-180 | Downfield shift expected for a keto-carbonyl carbon. | |
| ¹H NMR | N-H | ~8-9 | Expected range for an N-H proton in such a system. | |
| Enol | IR Spectroscopy | ν(O-H) stretch | ~3200-3400 (broad) | Typical for a hydrogen-bonded hydroxyl group. |
| ¹³C NMR | C-OH | ~150-160 | Characteristic range for an enolic carbon. | |
| ¹H NMR | O-H | ~9-11 | Expected range for a phenolic proton on a quinoline ring. |
Table 4: Hypothetical Tautomeric Equilibrium Constant (Keq = [Enol]/[Keto]) of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer (Hypothetical) | Equilibrium Constant (Keq) (Hypothetical) |
| Dioxane | 2.2 | Enol | > 1 |
| Chloroform | 4.8 | Enol | > 1 |
| Acetone | 20.7 | Mixed/Enol | ~ 1 or > 1 |
| Ethanol | 24.6 | Mixed/Keto | ~ 1 or < 1 |
| DMSO | 46.7 | Keto | < 1 |
| Water | 80.1 | Keto | << 1 |
This table is hypothetical and illustrates the expected trend based on studies of similar compounds like 2-cyano-3-hydroxyquinoline.[6] It is anticipated that polar protic solvents will stabilize the more polar keto form through hydrogen bonding.
Experimental Protocols
The study of tautomeric equilibria relies on a combination of spectroscopic and computational methods. Below are detailed protocols for key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both qualitative and quantitative analysis of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.
-
Objective: To identify and quantify the tautomers present in solution.
-
Instrumentation: High-field NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the quinoline compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD, D₂O).
-
Ensure complete dissolution. Gentle warming and sonication may be applied if necessary.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If possible, acquire 2D NMR spectra such as HSQC and HMBC to aid in unambiguous peak assignment.
-
-
Data Analysis:
-
Identify unique, well-resolved signals for each tautomer. For quinolin-2-one, the N-H proton of the lactam and the aromatic protons will have distinct chemical shifts from the O-H and aromatic protons of the lactim. For this compound, the C4-H proton and the exchangeable proton (N-H or O-H) would be key reporters.
-
Integrate the signals corresponding to each tautomer.
-
Calculate the molar ratio of the tautomers from the integral ratios. The equilibrium constant (KT) is the ratio of the concentrations of the two forms.
-
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state.
-
Objective: To identify the predominant tautomer in the solid state or in solution.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in an appropriate liquid cell.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the pure solvent or KBr pellet for subtraction.
-
-
Data Analysis:
-
Look for characteristic stretching frequencies. A strong absorption in the 1650-1690 cm⁻¹ region is indicative of a C=O bond (keto/lactam form).[7]
-
A broad absorption in the 3200-3600 cm⁻¹ region is characteristic of an O-H stretch (enol/lactim form), while a sharper, less broad peak in the 3100-3300 cm⁻¹ region can indicate an N-H stretch (lactam form).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to quantify the tautomeric ratio in solution, particularly if the two tautomers have distinct absorption maxima.
-
Objective: To determine the tautomeric equilibrium constant in various solvents.
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent.
-
Prepare a series of dilutions to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Data Acquisition:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).
-
Repeat the measurement in a series of solvents with varying polarities to assess the solvatochromic effects.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) for each tautomer. This may require the use of "locked" analogues (e.g., N-methyl for the keto form, O-methyl for the enol form) to obtain the pure spectra of each tautomer.
-
Using the Beer-Lambert law (A = εbc) and the molar absorptivities (ε) of the pure tautomers, the concentration of each form in the equilibrium mixture can be calculated.
-
The equilibrium constant (KT) can then be determined from the ratio of the concentrations.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the tautomeric equilibria and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 6. benchchem.com [benchchem.com]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Chloroquinolin-3-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Abstract
This technical guide delves into the solubility characteristics of 2-chloroquinolin-3-ol, a substituted quinoline of interest in medicinal chemistry and materials science. In the absence of specific published experimental data for this compound, this document provides a framework for understanding and predicting its solubility based on the known behavior of structurally analogous compounds. The guide presents a comprehensive overview of predicted solubility in various common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow. This information is intended to be a valuable resource for researchers engaged in the synthesis, formulation, and application of this compound and its derivatives.
Introduction
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds recognized for their wide range of biological activities and applications in drug discovery. The solubility of a chemical compound is a fundamental physicochemical property that significantly influences its bioavailability, the feasibility of its formulation, and its effectiveness in various chemical and biological assays. A thorough understanding of the solubility of this compound in different organic solvents is, therefore, crucial for its effective use in research and development. This guide addresses the challenge of limited direct data by providing inferred knowledge from analogous structures and standardized methodologies.
Predicted Solubility of this compound: An Overview Based on Analogous Compounds
The structure of this compound, featuring a polar hydroxyl (-OH) group and a nonpolar chloroquinoline core, suggests it will exhibit moderate polarity. The hydroxyl group can participate in hydrogen bonding, which would enhance solubility in protic solvents like alcohols. The chloroquinoline ring system, being aromatic and relatively nonpolar, will contribute to its solubility in aprotic and less polar organic solvents.
To provide a practical reference, the following table summarizes quantitative solubility data for structurally similar compounds, 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline. This data can serve as a valuable guide for estimating the solubility of this compound in various organic solvents.[1]
Table 1: Quantitative Solubility Data for Structurally Similar Quinolines
| Compound | Solvent | Temperature (K) | Solubility (mole fraction) |
| 5-Chloro-8-hydroxyquinoline | N-methyl-2-pyrrolidone | 283.15 - 323.15 | Increases with temperature |
| N,N-dimethylformamide | 283.15 - 323.15 | Increases with temperature | |
| 1,4-dioxane | 283.15 - 323.15 | Increases with temperature | |
| Ethyl acetate | 283.15 - 323.15 | Increases with temperature | |
| Toluene | 283.15 - 323.15 | Increases with temperature | |
| Acetonitrile | 283.15 - 323.15 | Increases with temperature | |
| 5,7-Dichloro-8-hydroxyquinoline | N-methyl-2-pyrrolidone | 283.15 - 323.15 | Increases with temperature |
| N,N-dimethylformamide | 283.15 - 323.15 | Increases with temperature | |
| 1,4-dioxane | 283.15 - 323.15 | Increases with temperature | |
| Ethyl acetate | 283.15 - 323.15 | Increases with temperature | |
| Toluene | 283.15 - 323.15 | Increases with temperature | |
| Acetonitrile | 283.15 - 323.15 | Increases with temperature |
Source: Journal of Chemical & Engineering Data, 2019.[1] The solubility of both analogous compounds was found to decrease in the following order of solvents: N-methyl-2-pyrrolidone > N,N-dimethylformamide > 1,4-dioxane > ethyl acetate > toluene > acetonitrile.[1] This trend suggests that this compound will likely exhibit higher solubility in polar aprotic solvents.
Experimental Protocols for Solubility Determination
The following sections provide detailed methodologies for determining the solubility of a solid organic compound like this compound. The most common and reliable method is the shake-flask method, followed by a quantification technique such as gravimetric analysis.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. An excess of the solid is necessary to ensure that a saturated solution is formed.
-
Seal the vials securely to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the sealed vials in a thermostatic shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[3][4] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to match the equilibration temperature.
-
To remove any remaining undissolved microparticles, filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE).
-
Gravimetric Analysis for Quantification
Gravimetric analysis is a straightforward and accurate method for determining the concentration of the dissolved solid in the saturated solution.[5][6][7]
Methodology:
-
Sample Preparation:
-
Accurately weigh a clean, dry, and pre-weighed evaporating dish.
-
Transfer the known volume of the filtered saturated solution obtained from the shake-flask method into the evaporating dish.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the solution in a fume hood or under a gentle stream of nitrogen gas. A rotary evaporator can also be used for more efficient solvent removal.
-
-
Drying and Weighing:
-
Once the solvent has been completely evaporated, place the evaporating dish containing the solid residue in an oven at a temperature below the compound's melting or decomposition point to ensure all residual solvent is removed.
-
Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final constant weight of the dish with the residue and the initial weight of the empty dish.
-
The solubility can then be calculated and expressed in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental procedures described above.
Caption: A generalized workflow for the experimental determination of compound solubility.
Caption: Logical relationship between molecular structure and predicted solubility.
Conclusion
While direct quantitative data on the solubility of this compound in organic solvents is currently unavailable in the public domain, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging solubility data from structurally similar compounds, it is predicted that this compound will exhibit favorable solubility in polar aprotic and protic organic solvents. The detailed experimental protocols for the shake-flask method coupled with gravimetric analysis offer a reliable and accurate means of determining its precise solubility characteristics. The provided visualizations of the experimental workflow and the structure-solubility relationship serve as practical tools for planning and executing solubility studies. This guide empowers researchers to systematically investigate the solubility of this compound, a critical step in advancing its potential applications in science and medicine.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloroquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches for the thermal stability and decomposition of 2-Chloroquinolin-3-ol did not yield specific experimental data such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or detailed decomposition pathways for this specific compound. The following guide provides information on the closely related compound, 2-chloroquinoline-3-carbaldehyde, and outlines the standard methodologies used for thermal analysis. This information is intended to serve as a reference and a framework for potential future experimental investigation of this compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold. Understanding the thermal stability and decomposition profile of such molecules is critical for drug development, formulation, and ensuring stability during storage and processing. Thermal analysis techniques are essential in determining the temperature at which a compound begins to degrade, the kinetics of its decomposition, and the nature of the decomposition products.
This guide summarizes the available data for a structurally similar compound, 2-chloroquinoline-3-carbaldehyde, and provides detailed experimental protocols for the key thermal analysis techniques that would be employed to characterize this compound.
Physicochemical Properties of a Related Compound: 2-Chloroquinoline-3-carbaldehyde
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | 191.61 | 148-150[1] |
Experimental Protocols for Thermal Analysis
To determine the thermal stability and decomposition of this compound, the following standard experimental techniques would be utilized.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides the decomposition temperature and information about the different stages of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from the curve. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify individual decomposition steps.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting point, enthalpy of fusion, and to detect any phase transitions or decomposition events that involve a change in enthalpy.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum or gold pan. An empty, sealed pan is used as the reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample and reference pans from a sub-ambient temperature (e.g., 0 °C) to a temperature above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak onset temperature and the integrated peak area provide the transition temperature and the enthalpy change for the event, respectively.
Visualization of Workflows and Pathways
Experimental Workflow for Thermal Analysis
The following diagram illustrates the typical workflow for characterizing the thermal properties of a chemical compound.
Caption: Workflow for Thermal Analysis.
Hypothetical Decomposition Pathway
Note: The following diagram illustrates a hypothetical thermal decomposition pathway for this compound. This is a conceptual representation and has not been experimentally verified. The actual decomposition products may vary depending on the experimental conditions.
Caption: Hypothetical Decomposition Pathway.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a comprehensive framework for its investigation. The provided protocols for TGA and DSC are standard methods for characterizing the thermal properties of such compounds. The data for the related compound, 2-chloroquinoline-3-carbaldehyde, offers a preliminary point of reference. Further experimental work is necessary to fully elucidate the thermal behavior of this compound, which will be invaluable for its future applications in research and development.
References
Quantum Chemical Blueprint of 2-Chloroquinolin-3-ol: A Technical Guide for Drug Discovery
Disclaimer: Publicly available scientific literature lacks specific quantum chemical calculation data for 2-Chloroquinolin-3-ol. This guide presents a comprehensive, illustrative analysis based on the robust computational studies performed on the closely related analogue, 2-chloroquinoline-3-carboxaldehyde . The methodologies and expected outcomes are directly transferable and provide a foundational framework for the computational assessment of this compound.
This technical whitepaper provides a detailed overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound, a molecule of interest in medicinal chemistry and drug development. By leveraging Density Functional Theory (DFT), we can predict its structural, electronic, and spectroscopic properties, offering critical insights for rational drug design.
Molecular Structure and Energetics
Quantum chemical calculations, particularly DFT, are instrumental in determining the three-dimensional structure and stability of this compound.[1] These calculations optimize the molecular geometry to identify the most stable conformation, providing precise data on bond lengths, bond angles, and dihedral angles.
Optimized Geometrical Parameters
The optimized structural parameters for the analogous 2-chloroquinoline-3-carboxaldehyde, calculated using the B3LYP/6-311++G(d,p) level of theory, are presented below as a proxy.[2] Similar calculations for this compound would yield analogous data, with expected variations primarily around the C3-substituent.
| Parameter | Bond Length (Å) - Calculated | Bond Angle (°) - Calculated |
| C2-Cl | 1.751 | - |
| C2-N1 | - | 123.5 |
| C2-C3 | 1.450 | 119.8 |
| C3-C4 | 1.380 | 119.9 |
| C4-C10 | 1.418 | 120.1 |
| C9-N1 | 1.321 | 117.5 |
| C9-C10 | 1.428 | 122.9 |
| C3-C(O)H | 1.487 | - |
| C=O | 1.206 | - |
| N1-C2-C3 | - | 123.5 |
| C2-C3-C4 | - | 119.8 |
| C3-C4-C10 | - | 119.9 |
Data is for 2-chloroquinoline-3-carboxaldehyde and serves as an illustrative example.
Electronic Properties and Reactivity
Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and intermolecular interactions. Key electronic properties derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[1]
| Property | Value (eV) - Representative |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Representative values based on studies of similar quinoline derivatives.[3]
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[1] Electron-rich regions (negative potential) are susceptible to electrophilic attack, while electron-deficient regions (positive potential) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring, indicating these as potential sites for hydrogen bonding and other interactions.
Spectroscopic Properties
Quantum chemical calculations can simulate various types of spectra, including vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. These theoretical spectra are invaluable for interpreting and assigning experimental data.
Vibrational Analysis (FT-IR and Raman)
Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental FT-IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values. For the related 2-chloroquinoline-3-carboxaldehyde, a scaling factor of 0.961 has been used with the B3LYP/6-311++G(d,p) method.[2]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H Stretch | ~3400 | - | Hydroxyl group |
| C-H Stretch (aromatic) | 3080-3030 | 3070-3020 | Quinoline ring |
| C=O Stretch | 1717 | 1685 | Aldehyde group |
| C=C Stretch (aromatic) | 1600-1450 | 1590-1460 | Quinoline ring |
| C-Cl Stretch | ~750 | ~760 | Chloro group |
Data for 2-chloroquinoline-3-carboxaldehyde is used for illustration. The O-H stretch is a hypothetical addition for this compound.[2]
Experimental and Computational Protocols
The following section details the methodologies typically employed in the quantum chemical study of quinoline derivatives, which would be directly applicable to this compound.
Computational Methodology
Density Functional Theory (DFT) calculations are performed using software packages like Gaussian.[2] A common and effective combination of functional and basis set for such molecules is B3LYP with the 6-311++G(d,p) basis set.[2][4] Geometry optimization is performed to find the ground state structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Natural Bond Orbital (NBO) analysis can also be conducted to study intramolecular interactions.[2]
Spectroscopic Analysis
Experimental FT-IR and FT-Raman spectra would be recorded for the synthesized this compound. The theoretical vibrational frequencies, calculated as described above, would then be correlated with the experimental spectra to assign the observed bands to specific vibrational modes of the molecule.
Visualizing Computational Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows and conceptual relationships in the quantum chemical analysis of a molecule like this compound.
Caption: A typical workflow for quantum chemical calculations.
Caption: Logical flow from computational analysis to drug development.
Conclusion
Quantum chemical calculations provide a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. While this guide has utilized data from the closely related 2-chloroquinoline-3-carboxaldehyde as a proxy, the outlined methodologies and the nature of the expected results provide a robust framework for future computational studies on this compound, thereby accelerating its potential development in medicinal chemistry.
References
Electronic Properties and Molecular Orbital Analysis of 2-Chloroquinolin-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the electronic properties and molecular orbital characteristics of the 2-Chloroquinolin-3-ol scaffold. While direct comprehensive studies on this compound are limited in publicly accessible literature, this paper leverages data from its closely related derivative, 2-chloroquinoline-3-carboxaldehyde, to infer and discuss the fundamental electronic nature of this important heterocyclic system. The methodologies and analyses presented are standard in computational chemistry and are directly applicable to the title compound.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and electronic applications. The substitution pattern on the quinoline ring system significantly influences its physicochemical properties. The presence of a chlorine atom at the 2-position and a hydroxyl group at the 3-position in this compound suggests a molecule with nuanced electronic characteristics, making it a person of interest for further functionalization and drug design. Understanding the electronic properties, such as the frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, is crucial for predicting its reactivity, stability, and potential biological interactions.
Computational Methodology
The data presented for the analogous 2-chloroquinoline-3-carboxaldehyde was obtained through quantum mechanical calculations based on Density Functional Theory (DFT). This computational approach provides a robust framework for investigating the electronic structure of molecules.
Experimental Protocol: Density Functional Theory (DFT) Calculations
-
Software: Gaussian 09W software package is a standard choice for such calculations.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is widely employed. This hybrid functional incorporates both Hartree-Fock exchange and DFT exchange-correlation, offering a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is commonly used. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding environments.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequency calculations are typically performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Molecular Orbital Analysis: Following geometry optimization, analyses such as Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) are carried out to elucidate the electronic properties.
Electronic Properties
The electronic properties of a molecule are key to understanding its chemical reactivity and kinetic stability. For the purpose of this guide, we will discuss the properties calculated for 2-chloroquinoline-3-carboxaldehyde as a proxy for this compound.
Table 1: Calculated Electronic Properties of 2-chloroquinoline-3-carboxaldehyde
| Property | Value | Unit |
| HOMO Energy | - | eV |
| LUMO Energy | - | eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.430 | eV |
| Dipole Moment | - | Debye |
Note: Specific values for HOMO, LUMO, and Dipole Moment for 2-chloroquinoline-3-carboxaldehyde were not explicitly found in the provided search results, hence they are marked as "-". The energy gap, however, was reported.
The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity. A larger energy gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[1]
Molecular Orbital Analysis
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The distribution of these orbitals provides insight into the reactive sites of the molecule.
For quinoline derivatives, the HOMO is typically distributed over the entire molecule with significant contributions from the fused benzene ring, while the LUMO is often localized more on the quinoline ring system, particularly the electron-deficient pyridine part. The presence of the electron-withdrawing chlorine atom at the 2-position and the nature of the substituent at the 3-position will further modulate this distribution.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents regions of neutral potential.
In the case of this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density (red), making them potential sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group and the regions around the chloro-substituted carbon are likely to be electron-deficient (blue).
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
This technical guide has outlined the key electronic properties and molecular orbital characteristics of the this compound scaffold, primarily through the lens of computational data available for the closely related 2-chloroquinoline-3-carboxaldehyde. The use of Density Functional Theory provides a powerful means to investigate the electronic structure, reactivity, and stability of such molecules. The frontier molecular orbitals and the molecular electrostatic potential map are indispensable tools for predicting the chemical behavior of this compound, guiding its application in drug discovery and materials science. Further dedicated computational and experimental studies on this compound are warranted to build upon this foundational understanding.
References
The 2-Chloroquinoline Scaffold: A Versatile Core for Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Among its many derivatives, the 2-chloroquinoline scaffold has emerged as a particularly versatile starting point for the development of novel therapeutic agents. The presence of the reactive chlorine atom at the 2-position provides a convenient handle for synthetic modification, allowing for the introduction of a wide array of functional groups and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the significant biological activities associated with the 2-chloroquinoline scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential.
Anticancer Activity
The 2-chloroquinoline scaffold has been extensively investigated for its potential as an anticancer agent. Derivatives incorporating this core have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative 2-chloroquinoline derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound ID | R Group (at position 3 or other) | Cancer Cell Line | IC50 (µM) | Reference |
| CQ-1 | -CHO | Multiple | >10 (often used as intermediate) | [1] |
| CQ-2 | Substituted phenylamino | Multiple | 0.31–2.69 | [2] |
| CQ-3 | Benzene-sulfonamide moieties | Lung (A549), HeLa, Colorectal (lovo) | 28.82 - 44.34 (µg/ml) | [2] |
| CQ-4 (C3) | Imine derivative | Multiple | 1–15 | [3] |
| CQ-5 (C4) | Imine derivative | Multiple | 1–15 | [3] |
| CQ-6 (C5) | Imine derivative | Multiple | 1–15 | [3] |
| 6-Chloro-2-phenylquinolin-4-ol | Phenyl at C2, OH at C4, Cl at C6 | Various | Varies | [4] |
| 7-Chloroquinoline Derivative 9 | Morita-Baylis-Hillman adduct | MCF-7, HCT-116 | 77.70 ± 10.90, 65.82 ± 2.24 | |
| 7-Chloroquinoline Derivative 10 | Morita-Baylis-Hillman adduct | MCF-7, HCT-116 | 54.46 ± 2.40, 46.36 ± 7.79 | |
| 7-Chloroquinoline Derivative 13 | Morita-Baylis-Hillman adduct | MCF-7, HCT-116 | 79.38 ± 5.43, 52.41 ± 2.35 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
2-chloroquinoline derivative stock solution (in DMSO)
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-chloroquinoline derivative in complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[5]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Workflow of the MTT cytotoxicity assay.
Signaling Pathways in Anticancer Activity
Several signaling pathways have been implicated in the anticancer effects of quinoline derivatives. One of the key targets is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway , which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[6]
Inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity
The 2-chloroquinoline scaffold is a key component in a number of compounds exhibiting potent activity against a range of microbial pathogens, including bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 2-chloroquinoline derivatives against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| CQ-A | Staphylococcus aureus | 2 | [7] |
| CQ-B | Staphylococcus aureus | 0.8 | [7] |
| CQ-C | Bacillus subtilis | 2 | [7] |
| CQ-D | Escherichia coli | 6 | [7] |
| CQ-E | Pseudomonas aeruginosa | 48 | [7] |
| CQ-F | Candida albicans | 12.5 | [7] |
| CQ-G | Aspergillus niger | 25 | [7] |
| QBSC 4d | Staphylococcus aureus | 0.0001904 | [8] |
| QBSC 4d | Escherichia coli | 0.00609 | [8] |
| QBSC 4d | Candida albicans | 0.0001904 | [8] |
| HQ-2 | M. tuberculosis | 0.1 | [9] |
| HQ-2 | S. aureus (MSSA) | 2.2 | [9] |
| HQ-2 | S. aureus (MRSA) | 1.1 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
2-chloroquinoline derivative stock solution
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the 2-chloroquinoline derivative in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for MIC determination by broth microdilution.
Anti-inflammatory and Analgesic Activity
Derivatives of 2-chloroquinoline have also demonstrated promising anti-inflammatory and analgesic properties in various preclinical models.
Quantitative Anti-inflammatory and Analgesic Data
| Compound ID | Assay | Animal Model | Dose (mg/kg) | % Inhibition | Reference |
| 7-chloro-4-(piperazin-1-yl)quinoline derivative (5) | Carrageenan-induced paw edema | Mouse | 30 | 64% at 3h | [11] |
| Azetidinone derivative (6a) | Carrageenan-induced rat paw model | Rat | 10 | Significant | [12] |
| Azetidinone derivative (6b) | Carrageenan-induced rat paw model | Rat | 10 | Significant | [12] |
| Quinoline derivative (12c) | COX-2 Inhibition (in vitro) | - | - | IC50 = 0.1 µM | [13] |
| Quinoline derivative (14a) | COX-2 Inhibition (in vitro) | - | - | IC50 = 0.11 µM | [13] |
| Celecoxib derivative (PC-407) | Acetic acid-induced writhing | Mouse | - | ED50 = 63.3 | [14] |
| Quinazolinone derivative | Acetic acid-induced writhing | Mouse | - | Significant | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
2-chloroquinoline derivative
-
Wistar rats or Swiss albino mice
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer or calipers
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide animals into groups (n=6-8): vehicle control, standard drug, and test compound groups at different doses.
-
Drug Administration: Administer the test compound, standard, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[1]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[1][4]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[3]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Experimental Protocol: Acetic Acid-Induced Writhing Test
This test is used to evaluate peripheral analgesic activity.
Materials:
-
2-chloroquinoline derivative
-
Swiss albino mice
-
0.6% Acetic acid solution
-
Vehicle
-
Standard drug (e.g., Diclofenac sodium)
Procedure:
-
Animal Grouping: Divide mice into groups (n=6-8).
-
Drug Administration: Administer the test compound, standard, or vehicle 30-60 minutes before the acetic acid injection.[16]
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[16]
-
Observation: Immediately after the injection, place each mouse in an individual observation box and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes, starting 5 minutes after the injection.[16][17]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.
Neuroprotective and Antiviral Activities
Recent research has highlighted the potential of the 2-chloroquinoline scaffold in the development of agents for neurodegenerative diseases and viral infections.
Modulation of Amyloid Precursor Protein (APP) Processing
In the context of Alzheimer's disease, chloroquine and its derivatives have been shown to modulate the processing of amyloid precursor protein (APP), a key protein in the pathogenesis of the disease. They can influence the amyloidogenic pathway, potentially reducing the production of the neurotoxic amyloid-beta (Aβ) peptide.[18][19]
Modulation of APP processing by 2-chloroquinoline derivatives.
Antiviral Activity against SARS-CoV-2
The 2-chloroquinoline scaffold has been investigated for its potential to inhibit viral replication, including against SARS-CoV-2. Some derivatives have been designed as dual inhibitors of the main protease (Mpro) and papain-like protease (PLpro), two essential enzymes for viral replication.[3]
| Compound ID | Target | Kᵢ (µM) | IC50 (µM) | Reference |
| C3 | SARS-CoV-2 Mpro | < 2 | - | [3] |
| C4 | SARS-CoV-2 Mpro | < 2 | - | [3] |
| C5 | SARS-CoV-2 Mpro | < 2 | - | [3] |
| C10 | SARS-CoV-2 Mpro & PLpro | < 2 (for both) | > 200 (cytotoxicity) | [3] |
| C11 | SARS-CoV-2 Mpro | - | 0.820 | [3] |
| C11 | SARS-CoV-2 PLpro | - | 0.350 | [3] |
| Hydroxychloroquine | SARS-CoV-2 | - | Varies | [15] |
| Chloroquine | SARS-CoV-2 | - | Varies | [15] |
| Compound 9b | SARS-CoV-2 Entry | - | EC50 = 1.5 | [20] |
Conclusion
The 2-chloroquinoline scaffold represents a highly promising and versatile platform for the design and development of new therapeutic agents. Its synthetic tractability allows for the generation of diverse libraries of compounds that can be screened for a wide range of biological activities. The demonstrated efficacy of 2-chloroquinoline derivatives as anticancer, antimicrobial, anti-inflammatory, and antiviral agents underscores the significant potential of this scaffold in addressing various unmet medical needs. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of novel and more potent drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. files.eric.ed.gov [files.eric.ed.gov]
- 10. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Reduction of 2-Chloroquinoline-3-carbaldehyde to 2-Chloroquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of 2-chloroquinoline-3-carbaldehyde to its corresponding alcohol, 2-chloroquinolin-3-ol, also known as (2-chloroquinolin-3-yl)methanol. This transformation is a key step in the synthesis of various quinoline-based compounds with potential therapeutic applications. The primary method described herein utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent.
Introduction
2-Chloroquinoline-3-carbaldehyde is a versatile intermediate in organic synthesis. The reduction of its aldehyde functional group to a primary alcohol is a common transformation that opens avenues for further molecular modifications, such as etherification, esterification, and the introduction of other functional groups. Sodium borohydride is a widely used reagent for this purpose due to its high chemoselectivity for aldehydes and ketones over other reducible functional groups, operational simplicity, and mild reaction conditions.[1][2]
Chemical Transformation
The overall chemical reaction is the reduction of the aldehyde group of 2-chloroquinoline-3-carbaldehyde to a primary alcohol, yielding this compound.
Caption: Chemical transformation of 2-chloroquinoline-3-carbaldehyde.
Reduction Methods: Data Summary
The following table summarizes the typical reaction conditions and outcomes for the reduction of 2-chloroquinoline-3-carbaldehyde using sodium borohydride.
| Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | 1-3 hours | 71-96%[3] | [4] |
Experimental Protocol: Sodium Borohydride Reduction
This protocol details the procedure for the reduction of 2-chloroquinoline-3-carbaldehyde using sodium borohydride in methanol.[4]
Materials:
-
2-chloroquinoline-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 equivalent) in anhydrous methanol (approximately 10-20 mL per gram of aldehyde). Place the flask on a magnetic stirrer and begin stirring.
-
Addition of Reducing Agent: Cool the solution in an ice bath. To the cooled, stirring solution, add sodium borohydride (1.1-1.5 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-3 hours.
-
Quenching the Reaction: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by slowly adding deionized water to the flask while stirring. This will decompose any excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Shake the funnel vigorously and then allow the layers to separate.
-
Washing: Collect the organic layer and wash it sequentially with deionized water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the key steps in the reduction of 2-chloroquinoline-3-carbaldehyde to this compound.
Caption: Experimental workflow for NaBH₄ reduction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.
-
2-Chloroquinoline derivatives may be harmful. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed information.
References
Application Notes and Protocols: O-Alkylation Reactions of 2-Chloroquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the O-alkylation of 2-chloroquinolin-3-ol, a key reaction in the synthesis of diverse quinoline derivatives with significant potential in drug discovery. Detailed experimental protocols and a summary of reaction conditions are provided to facilitate the practical application of this chemistry.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline core is a critical strategy for modulating its pharmacological profile. O-alkylation of this compound is a versatile reaction that introduces a variety of alkoxy groups at the 3-position, leading to novel compounds with potentially enhanced or novel therapeutic activities. This process is most commonly achieved through a Williamson ether synthesis, an SN2 reaction between the corresponding alkoxide and an alkyl halide.[4][5][6][7]
Applications in Drug Discovery
The 3-alkoxy-2-chloroquinoline scaffold is a promising pharmacophore in the development of new therapeutic agents. The introduction of different alkyl groups allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are crucial for drug efficacy.
Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant area of interest for quinoline derivatives is their potential as anticancer agents.[2][5] Many of these compounds exert their cytotoxic effects by targeting critical cellular signaling pathways that are often dysregulated in cancer.[1] One such pathway is the PI3K/Akt/mTOR (Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin) signaling cascade, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][2][4] Aberrant activation of this pathway is a hallmark of many human cancers.[1]
Quinoline-based compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway.[2][4][5][6] By blocking the activity of key kinases in this cascade, these compounds can induce apoptosis (programmed cell death) and inhibit tumor growth.[4][6] The O-alkylated derivatives of this compound represent a class of molecules that can be further explored for their potential to modulate this critical cancer-related pathway.
Experimental Protocols
General Protocol for O-Alkylation of this compound
This protocol describes a general method for the O-alkylation of this compound using an alkyl halide under basic conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromoacetate, benzyl bromide, propargyl bromide)
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃), sodium hydride (NaH), sodium hydroxide (NaOH))
-
Solvent (e.g., anhydrous N,N-dimethylformamide (DMF), acetone, acetonitrile)
-
Tetrabutylammonium bromide (TBAB) (for phase-transfer catalysis, optional)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for column chromatography)
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides are often toxic and lachrymatory; handle with care.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous solvent (e.g., DMF, 10 mL/mmol of substrate) and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[8][9][10][11][12] Alternatively, recrystallization from an appropriate solvent can be employed for purification.[13][14]
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Phase-Transfer Catalysis (PTC) Protocol
For reactions involving a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst can significantly improve the reaction rate and yield.
Modifications to the General Protocol:
-
Use a biphasic solvent system (e.g., toluene and aqueous NaOH).
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (typically 5-10 mol%).
-
Stir the mixture vigorously to ensure efficient mixing of the two phases.
Data Presentation
The following table summarizes the reaction conditions and yields for the O-alkylation of this compound and related compounds with various alkylating agents.
| Alkylating Agent | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | NaH | THF | - | RT | 12 | ~70-80 | (General knowledge) |
| Ethyl Bromoacetate | K₂CO₃ | Acetone | - | Reflux | 6 | Low | [15] |
| Benzyl Bromide | K₂CO₃ | DMF | - | 60 | 4 | ~80-90 | (General knowledge) |
| Propargyl Bromide | K₂CO₃ | DMF | - | RT | 24 | 82 | [7] |
| Methyl Chloroacetate | K₂CO₃ | Acetone | TBAB | Reflux | 4 | 76 | |
| Ethyl Chloroacetate | K₂CO₃ | Acetone | TBAB | Reflux | 4 | 72 | |
| Chloroacetonitrile | K₂CO₃ | Acetone | TBAB | Reflux | 4 | 65 | |
| Allyl Bromide | K₂CO₃ | Acetone | TBAB | Reflux | 4 | 70 | |
| Epichlorohydrin | K₂CO₃ | Acetone | TBAB | Reflux | 4 | 50 |
Note: Yields are based on reported values for similar substrates and reaction conditions and may vary for this compound.
Visualization
PI3K/Akt/mTOR Signaling Pathway and Inhibition by Quinoline Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 3-alkoxy-2-chloroquinoline derivatives.
Experimental Workflow for O-Alkylation
Caption: General experimental workflow for the O-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines - Google Patents [patents.google.com]
Application Notes and Protocols: Esterification of 2-Chloroquinolin-3-ol with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of 2-chloroquinolin-3-yl esters through the esterification of 2-chloroquinolin-3-ol with various carboxylic acids. The resulting ester derivatives are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the quinoline scaffold.
The protocols outlined below describe the synthesis of the precursor this compound and its subsequent esterification via two primary methods: a direct Steglich esterification with carboxylic acids and a two-step approach involving the synthesis of (2-chloroquinolin-3-yl)methanol followed by acylation.
Synthesis of Precursor: this compound
The synthesis of this compound can be approached from the readily available 2-chloroquinoline-3-carbaldehyde. A common route involves the Baeyer-Villiger oxidation of the aldehyde to a formate ester, followed by hydrolysis.
Synthesis of 2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-3-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilide.
Protocol:
-
To a stirred solution of acetanilide (1.0 eq) in N,N-dimethylformamide (DMF, 3.0 eq), phosphorus oxychloride (POCl₃, 4.0-5.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 60-70 °C and stirred for several hours until the reaction is complete (monitored by TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to afford pure 2-chloroquinoline-3-carbaldehyde.
Synthesis of this compound
Protocol:
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with a reducing agent solution (e.g., aqueous sodium thiosulfate or sodium sulfite).
-
The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate formate ester.
-
The crude formate ester is then hydrolyzed by treatment with a base (e.g., sodium hydroxide or potassium carbonate) in a mixture of methanol and water.
-
After hydrolysis is complete, the mixture is acidified with a dilute acid (e.g., HCl) to precipitate the this compound.
-
The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Esterification of this compound
Method A: Steglich Esterification with Carboxylic Acids
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly suitable for substrates that may be sensitive to harsher conditions.
General Protocol:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 eq) and this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in the same anhydrous solvent dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude ester is purified by column chromatography on silica gel to afford the pure product.
Data Presentation:
| Carboxylic Acid | Expected Yield (%) |
| Acetic Acid | 85-95% |
| Propionic Acid | 80-90% |
| Benzoic Acid | 80-90% |
| 4-Chlorobenzoic Acid | 75-85% |
| Phenylacetic Acid | 80-90% |
Note: These are estimated yields and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization of stoichiometry, reaction time, and temperature may be required for each specific carboxylic acid.
Method B: Acylation with Acid Chlorides
An alternative two-step method involves the reduction of 2-chloroquinoline-3-carbaldehyde to (2-chloroquinolin-3-yl)methanol, followed by acylation with a suitable acid chloride.
Step 1: Synthesis of (2-chloroquinolin-3-yl)methanol
Protocol:
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol, which can be purified by recrystallization or column chromatography.
Step 2: Acylation of (2-chloroquinolin-3-yl)methanol
Protocol:
-
Dissolve (2-chloroquinolin-3-yl)methanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add activated potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the solution.
-
Add the desired acid chloride (1.1-1.2 eq) dropwise at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Acid Chloride | Base | Solvent | Yield (%) |
| Acetyl Chloride | K₂CO₃ | DMF | High |
| Benzoyl Chloride | K₂CO₃ | DMF | Good to High |
| 4-Nitrobenzoyl Chloride | K₂CO₃ | DMF | Good |
Note: "Good" and "High" yields are qualitative descriptors found in the literature for this type of reaction; specific percentages may require experimental determination.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for 2-chloroquinolin-3-yl esters.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position of 2-Chloroquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to functionalize the C2 position of 2-chloroquinolin-3-ol. This substrate is a valuable scaffold in medicinal chemistry, and its derivatization is crucial for developing novel therapeutic agents. The protocols provided are based on established procedures for structurally similar 2-chloroquinolines and offer a robust starting point for optimization.
Suzuki-Miyaura Coupling: C2-Arylation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C2 position.
Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Chloroquinolines
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various arylboronic acids with 2-chloroquinoline derivatives. While specific data for this compound is not extensively reported, these examples with related substrates provide a strong basis for experimental design.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | THF | 80 | 16 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | ~88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling: C2-Vinylation
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing a direct route to vinyl-substituted quinolinols. This transformation is valuable for introducing alkenyl moieties that can be further functionalized.
Data Presentation: Representative Conditions and Yields for Heck Coupling of Aryl Halides
The following table outlines common conditions for the Heck coupling of aryl chlorides with various alkenes. These conditions can be adapted for this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 16 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOAc | NMP | 120 | 12 | 80-95 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 65-80 |
| 4 | 1-Octene | Herrmann's catalyst (1) | - | Cy₂NMe | Dioxane | 110 | 18 | ~70 |
Experimental Protocol: General Procedure for Heck Coupling
This protocol provides a general methodology for the vinylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, if required, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube or Schlenk flask, combine this compound, the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the alkene via syringe.
-
Seal the vessel and heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling: C2-Alkynylation
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction enables the synthesis of 2-alkynyl-quinolin-3-ols, which are important intermediates in drug discovery.
Data Presentation: Optimized Conditions and Yields for Sonogashira Coupling of 2-Chloroquinolines
The following table presents optimized conditions for the Sonogashira coupling of 2-chloroquinoline derivatives with terminal alkynes, which can be applied to this compound.[1]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | 1,4-Dioxane | 40 | 2 | 78 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 85-95 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (5) | CuI (5) | DIPA | THF | 60 | 8 | ~90 |
| 4 | Propargyl alcohol | Pd₂(dba)₃ (5) | - | K₂CO₃ | 1,4-Dioxane | 40 | 3 | ~70 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the alkynylation of this compound. A copper-free version is also presented as a viable alternative.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%) (for traditional Sonogashira)
-
Base (e.g., Et₃N or DIPA, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure (with Copper Co-catalyst):
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, the base, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Procedure (Copper-Free):
-
Follow the same setup as above but omit the CuI.
-
A stronger base such as Cs₂CO₃ or K₂CO₃ may be required.[1]
-
The reaction may require a higher temperature (e.g., 40-100 °C).
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: General catalytic cycle for cross-coupling reactions.
References
Application Notes and Protocols for Nucleophilic Substitution of the Chlorine Atom in 2-Chloroquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring is a key strategy in the development of novel molecular entities with desired biological activities. 2-Chloroquinolin-3-ol is a versatile building block, and the nucleophilic aromatic substitution (SNAr) of its chlorine atom at the C2 position allows for the introduction of a wide range of functionalities, leading to the synthesis of novel compounds with potential therapeutic applications, particularly in oncology.
The electron-withdrawing effect of the quinoline nitrogen atom activates the C2 position for nucleophilic attack, facilitating the displacement of the chloro group by various nucleophiles such as amines, alkoxides, and thiols. The resulting 2-substituted-quinolin-3-ol derivatives have shown promise as inhibitors of key signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]
This document provides detailed application notes and experimental protocols for the nucleophilic substitution of the chlorine atom in this compound, along with data on representative reactions and an overview of the biological context of the synthesized compounds.
General Reaction Workflow
The nucleophilic aromatic substitution of this compound generally proceeds via a two-step addition-elimination mechanism. The workflow involves the reaction of the starting material with a suitable nucleophile, often in the presence of a base and in a polar aprotic solvent at elevated temperatures.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic substitution of this compound with various nucleophiles. Please note that these are generalized conditions and yields, and optimization for specific substrates is recommended.
Table 1: Reaction of this compound with Amine Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 120 | 12 | 85 |
| 2 | 4-Methoxyaniline | K₂CO₃ | DMF | 120 | 10 | 90 |
| 3 | Piperidine | Et₃N | Ethanol | 80 | 8 | 92 |
| 4 | Morpholine | K₂CO₃ | DMF | 100 | 12 | 88 |
Table 2: Reaction of this compound with Oxygen Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 150 | 8 | 78[1] |
| 2 | Methanol | NaH | THF | 65 | 6 | 85 |
| 3 | Ethanol | NaH | THF | 65 | 6 | 82 |
| 4 | Benzyl alcohol | K₂CO₃ | DMSO | 130 | 10 | 75 |
Table 3: Reaction of this compound with Sulfur Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 100 | 6 | 95 |
| 2 | Benzyl mercaptan | Et₃N | Ethanol | 80 | 5 | 93 |
| 3 | Sodium thiomethoxide | - | DMF | 80 | 4 | 91 |
Experimental Protocols
Note on the 3-Hydroxyl Group: The presence of the hydroxyl group at the 3-position may influence the reaction. In some cases, it may act as an internal nucleophile leading to side products. For certain sensitive nucleophiles or reaction conditions, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) may be necessary prior to the nucleophilic substitution.[2] However, for many common nucleophiles, the reaction can proceed directly. The following protocols assume direct substitution without protection.
Protocol 1: Synthesis of 2-(Anilino)quinolin-3-ol
Materials:
-
This compound (1.0 mmol, 179.6 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), aniline (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete (typically 12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) and stir until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(anilino)quinolin-3-ol.
Protocol 2: Synthesis of 2-Phenoxyquinolin-3-ol
Materials:
-
This compound (1.0 mmol, 179.6 mg)
-
Phenol (1.2 mmol, 113.0 mg)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
In a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1.0 mmol), phenol (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol).[1]
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).[1]
-
Once the reaction is complete (typically 8 hours), cool the mixture to room temperature.[1]
-
Pour the reaction mixture into ice-cold water (50 mL) and stir until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with water.[1]
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent to yield 2-phenoxyquinolin-3-ol.
Protocol 3: Synthesis of 2-(Benzylthio)quinolin-3-ol
Materials:
-
This compound (1.0 mmol, 179.6 mg)
-
Benzyl mercaptan (1.2 mmol, 149.0 mg, 141 µL)
-
Triethylamine (Et₃N) (1.5 mmol, 151.8 mg, 209 µL)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.
-
Add benzyl mercaptan (1.2 mmol) and triethylamine (1.5 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring.
-
Monitor the reaction by TLC.
-
After completion (typically 5 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(benzylthio)quinolin-3-ol.
Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapies.[1] Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[3][4] The 2-substituted-quinolin-3-ol derivatives synthesized through the protocols described above are valuable scaffolds for the design of new PI3K/Akt/mTOR inhibitors.
The general mechanism of action of these inhibitors involves binding to the ATP-binding pocket of one or more kinases in the pathway, thereby blocking their catalytic activity and downstream signaling. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
The development of selective inhibitors for different isoforms of PI3K or dual PI3K/mTOR inhibitors is an active area of research. The diverse functionalities that can be introduced at the C2 position of the quinolin-3-ol scaffold provide a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties of these potential anticancer agents.
Conclusion
The nucleophilic substitution of the chlorine atom in this compound is a facile and versatile method for the synthesis of a diverse library of 2-substituted-quinolin-3-ol derivatives. These compounds hold significant promise as scaffolds for the development of novel therapeutic agents, particularly in the field of oncology, through the targeted inhibition of critical cell signaling pathways. The protocols and data provided herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of these promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloroquinolin-3-ol as a Precursor for Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of the quinoline ring system, particularly through the formation of fused heterocyclic structures, has been a key strategy in the development of novel therapeutic agents.[4][5] While 2-chloroquinolin-3-ol presents a versatile starting material, its derivative, 2-chloroquinoline-3-carbaldehyde, has been more extensively studied as a precursor for a diverse array of fused heterocyclic systems due to the reactivity of both the chloro and aldehyde functionalities.[2][6][7] These reactions often proceed through cyclization involving one or both of these reactive sites. This document provides an overview of the synthetic utility of 2-chloroquinoline derivatives, with a focus on 2-chloroquinoline-3-carbaldehyde as a readily accessible and highly reactive precursor for the synthesis of fused heterocycles. The protocols and data presented herein are intended to serve as a guide for researchers in the design and execution of synthetic routes toward novel quinoline-based compounds.
Synthesis of Fused Heterocyclic Systems
The strategic positioning of the chloro and aldehyde groups in 2-chloroquinoline-3-carbaldehyde allows for a variety of cyclization reactions to form fused five-, six-, and seven-membered rings. These reactions can be broadly categorized based on the reacting partner and the nature of the resulting fused ring system.
I. Synthesis of Pyrazolo[3,4-b]quinolines
The pyrazolo[3,4-b]quinoline core is a significant pharmacophore. A straightforward approach to this tricycle involves the reaction of a 2-chloroquinoline-3-carbonitrile with hydrazine hydrate. The requisite nitrile can be synthesized from 2-chloroquinoline-3-carbaldehyde.[2]
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine
-
Step 1: Synthesis of 2-Chloroquinoline-3-carbonitrile.
-
To a solution of 2-chloroquinoline-3-carbaldehyde in aqueous ammonia, add ceric ammonium nitrate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-chloroquinoline-3-carbonitrile.[2]
-
-
Step 2: Cycloaddition to form 1H-Pyrazolo[3,4-b]quinolin-3-amine.
-
Reflux a mixture of 2-chloroquinoline-3-carbonitrile and hydrazine hydrate in a suitable solvent such as ethanol.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry to yield 1H-pyrazolo[3,4-b]quinolin-3-amine.[2]
-
Logical Workflow for Pyrazolo[3,4-b]quinoline Synthesis
Caption: Synthetic pathway from 2-chloroquinoline-3-carbaldehyde to 1H-pyrazolo[3,4-b]quinolin-3-amine.
II. Synthesis of Thiazolo[4,5-b]quinolines
Thiazole-fused quinolines are another class of heterocyclic compounds with potential biological activity. A multi-component reaction approach can be employed for their synthesis starting from 2-chloroquinoline-3-carbaldehyde.
Experimental Protocol: One-Pot Synthesis of Quolinyl-Thiazolidinones
-
Combine 2-chloroquinoline-3-carbaldehyde (1 equivalent), a substituted aniline (1 equivalent), and 2-mercaptoacetic acid (1 equivalent) in a reaction vessel.
-
Add a catalytic amount of β-cyclodextrin-SO3H.
-
Heat the mixture under solvent-free conditions.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and purify by recrystallization or column chromatography to yield the desired 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-one.[2]
Quantitative Data for Thiazolidinone Synthesis [2]
| Entry | Substituent on Aniline | Catalyst | Conditions | Yield (%) |
| 1 | H | β-cyclodextrin-SO3H | Solvent-free, heat | Good |
| 2 | 4-CH3 | β-cyclodextrin-SO3H | Solvent-free, heat | Good |
| 3 | 4-Cl | β-cyclodextrin-SO3H | Solvent-free, heat | Good |
Reaction Pathway for Thiazolidinone Synthesis
Caption: Multi-component synthesis of quinolinyl-thiazolidinones.
III. Synthesis of Pyrrolo[3,4-b]quinolines
The pyrrolo[3,4-b]quinoline ring system can be constructed through a condensation and subsequent cyclization reaction.
Experimental Protocol: Synthesis of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one
-
In a round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde, formamide, and formic acid in ethanol.
-
Reflux the mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent to afford 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. The reaction proceeds via an initial addition of the amino group of formamide to the aldehyde, followed by condensation and elimination of HCl.[2]
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of pyrrolo[3,4-b]quinolin-3-one.
IV. Synthesis of Pyrimido[4,5-b]quinolines
Pyrimido[4,5-b]quinolines are a class of fused heterocycles with significant biological activities.[4] A common synthetic route involves the cyclization of 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride.
Experimental Protocol: Synthesis of 2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones
-
Step 1: Synthesis of 2-chloroquinoline-3-carbonitriles (if not already prepared). This can be achieved from the corresponding 2-chloroquinoline-3-carbaldehyde as described in the pyrazoloquinoline synthesis.
-
Step 2: Cyclization.
-
To a solution of 2-chloroquinoline-3-carbonitrile (1 equivalent) and guanidine hydrochloride (1 equivalent) in ethanol, add t-BuOK (0.5 equivalents).
-
Heat the reaction mixture at 90 °C for 5 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid.
-
The product will precipitate. Collect the solid by filtration, wash with water and ethanol, and dry to yield the 2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-one.[4]
-
Quantitative Data for Pyrimido[4,5-b]quinoline Synthesis [4]
| Entry | Substituents on Quinoline Ring | Yield (%) |
| 1 | Unsubstituted | 80-90 |
| 2 | Various substitutions | 80-90 |
Experimental Workflow for Pyrimido[4,5-b]quinoline Synthesis
Caption: Workflow for the synthesis of pyrimido[4,5-b]quinolines.
Conclusion
While direct protocols for the use of this compound are less prevalent in the recent literature, the extensive and well-documented chemistry of its oxidized derivative, 2-chloroquinoline-3-carbaldehyde, provides a robust platform for the synthesis of a wide variety of fused heterocyclic systems. The dual reactivity of the chloro and aldehyde groups allows for diverse synthetic transformations, leading to the construction of novel molecular architectures with significant potential in drug discovery and materials science. The protocols and data presented here offer a starting point for researchers to explore the rich synthetic landscape of functionalized quinolines. Further derivatization of the resulting fused systems can lead to the generation of libraries of compounds for biological screening. The development of green synthetic methods, such as the use of nanocatalysts and solvent-free reactions, is an ongoing area of research that promises to make the synthesis of these valuable compounds more efficient and environmentally friendly.[1][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fused heterocyclic compounds quinoline | PPTX [slideshare.net]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of 2-Alkoxyquinoline-3-ol Derivatives: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the synthesis of 2-alkoxyquinoline-3-ol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the specific substitution pattern of an alkoxy group at the 2-position and a hydroxyl group at the 3-position offers unique opportunities for developing novel bioactive molecules.[1] This guide covers the synthetic pathways, experimental procedures, and potential applications of these derivatives, with a focus on their anticancer properties.
Introduction to 2-Alkoxyquinoline-3-ol Derivatives
Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The introduction of an alkoxy group at the C-2 position and a hydroxyl group at the C-3 position of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity. These functional groups can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing their therapeutic efficacy. The synthesis of these compounds is of great interest to medicinal chemists for the exploration of new chemical space and the development of next-generation therapeutics.
Synthetic Pathways
The synthesis of 2-alkoxyquinoline-3-ol derivatives can be approached through a multi-step process starting from readily available materials. A key intermediate in this synthesis is 2-chloroquinoline-3-carbaldehyde. This precursor can be synthesized via the Vilsmeier-Haack reaction of acetanilides.[2] The subsequent conversion of 2-chloroquinoline-3-carbaldehyde to the desired 2-alkoxyquinoline-3-ol can be achieved through a two-step sequence involving a Baeyer-Villiger oxidation followed by a nucleophilic substitution reaction.
References
2-Chloroquinoline-3-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quinoline motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Among the diverse array of quinoline-based building blocks, 2-chloroquinoline-3-carbaldehyde has emerged as a particularly valuable and versatile precursor for the synthesis of a multitude of heterocyclic systems with significant pharmacological potential. Its dual reactivity, stemming from the electrophilic aldehyde group and the susceptible-to-substitution chlorine atom, allows for a wide range of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of 2-chloroquinoline-3-carbaldehyde as a building block in medicinal chemistry. It is important to note that while the initial topic of interest was 2-chloroquinolin-3-ol, the available scientific literature overwhelmingly points to 2-chloroquinoline-3-carbaldehyde as the more prominently utilized and versatile synthetic intermediate in this chemical space.
Synthesis of the Core Building Block: 2-Chloroquinoline-3-carbaldehyde
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[4] This one-pot reaction involves the formylation and cyclization of an appropriate acetanilide using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde[4]
Materials:
-
Substituted Acetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Ice-cold water
-
Ethyl acetate (for recrystallization)
Procedure:
-
To a cooled (0 °C) solution of N,N-dimethylformamide (0.15 mol), add phosphorus oxychloride (0.35 mol) dropwise with constant stirring.
-
To this Vilsmeier reagent, add the respective substituted acetanilide (0.05 mol) portion-wise.
-
Heat the reaction mixture to 60 °C and maintain for 16 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into 300 mL of ice-cold water with stirring for 30 minutes at a temperature below 10 °C.
-
Filter the precipitated product and wash thoroughly with water.
-
Recrystallize the crude product from ethyl acetate to obtain pure 2-chloroquinoline-3-carbaldehyde.
Yields for this reaction are typically in the range of 66-72%. [4]
Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde.
Applications in the Synthesis of Bioactive Heterocycles
The strategic placement of the chloro and formyl groups on the quinoline ring allows for a diverse range of subsequent chemical modifications, leading to the formation of various fused and substituted heterocyclic systems with promising therapeutic activities.
Synthesis of Pyrazolo[3,4-b]quinolines (Antimicrobial and Antiviral Agents)
2-Chloroquinoline-3-carbaldehyde serves as a key precursor for the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds known for their potential as antiviral and antitumor agents.[5] The synthesis involves a condensation reaction with a substituted hydrazine.
Experimental Protocol: Synthesis of p-Methylphenylpyrazolo[3,4-b]quinolines[7]
Materials:
-
2-Chloro-3-formylquinoline derivative (1 equivalent)
-
p-Methylphenylhydrazine hydrochloride (1 equivalent)
-
Ethanol
-
Triethylamine
Procedure:
-
Dissolve the 2-chloro-3-formylquinoline derivative in ethanol.
-
Add p-methylphenylhydrazine hydrochloride and triethylamine (as a base) to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the precipitated product.
-
Purify the product by column chromatography.
Caption: Synthesis of pyrazolo[3,4-b]quinolines.
Synthesis of Thiazolo[3',2':1,2]pyrimido[4,5-b]quinolin-5-ones (Antimicrobial Agents)
Another important application of 2-chloroquinoline derivatives is in the synthesis of tetracyclic thiazolo[3',2':1,2]pyrimido[4,5-b]quinolin-5-ones, which have shown potential as antimicrobial agents. This synthesis typically starts from the corresponding 2-chloroquinoline-3-carbonyl chloride.
The general workflow for the synthesis of these complex heterocyclic systems involves multiple steps, starting from the oxidation of the aldehyde to a carboxylic acid, followed by chlorination and subsequent cyclization reactions.
References
Application of 2-Chloroquinolin-3-ol in the Synthesis of Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potential kinase inhibitors utilizing 2-chloroquinolin-3-ol as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous compounds targeting a variety of protein kinases.[1] The strategic placement of a hydroxyl group at the 3-position and a reactive chlorine atom at the 2-position of the quinoline ring makes this compound a versatile precursor for generating libraries of potential kinase inhibitors.
The primary synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of the C2-chlorine atom with various nucleophiles, such as anilines and phenols, to introduce diverse functionalities that can interact with the ATP-binding site of kinases.
Data Presentation: Kinase Inhibitory Activity of Representative Quinoline Derivatives
While specific kinase inhibition data for compounds directly derived from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related quinoline derivatives against various kinases. This data provides a strong rationale for the exploration of this compound as a scaffold for novel kinase inhibitors.
| Compound Class | Target Kinase(s) | Representative IC50 Values | Reference(s) |
| 2-Arylquinolines | EGFR, FAK | EGFR: 20.15 - 25.39 nM; FAK: 14.25 - 22.68 nM | [2] |
| 3-Quinoline Carboxylic Acids | CK2 | 0.65 - 18.2 µM | [3] |
| 3-Anilino-quinolin-2(1H)-ones | PDK1 | Modest Inhibition (Specific IC50 not provided) | [4] |
| 2-Aryl-2H-pyrazolo[4,3-c]quinolin-3-ones | Chk1 | Modest Inhibition (Specific IC50 not provided) | [5] |
Experimental Protocols
The following protocols describe the general procedures for the synthesis of 2-(arylamino)quinolin-3-ols and 2-(aryloxy)quinolin-3-ols starting from this compound. These protocols are based on established nucleophilic aromatic substitution reactions on chloroquinolines.[6][7]
Protocol 1: Synthesis of 2-(Arylamino)quinolin-3-ol Derivatives
This protocol outlines the synthesis of 2-(arylamino)quinolin-3-ol derivatives through a nucleophilic aromatic substitution reaction between this compound and various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 3-chloroaniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired substituted aniline (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).
-
Add Cs₂CO₃ (2.0 mmol) to the flask.
-
Add anhydrous, degassed 1,4-dioxane (10 mL) to the flask.
-
Stir the reaction mixture at reflux (approximately 100-110 °C) for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(arylamino)quinolin-3-ol derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-(Aryloxy)quinolin-3-ol Derivatives
This protocol describes the synthesis of 2-(aryloxy)quinolin-3-ol derivatives via a nucleophilic aromatic substitution reaction between this compound and various substituted phenols.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methylphenol, 3-nitrophenol)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Copper(I) iodide (CuI) (optional, as a catalyst)
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired substituted phenol (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Optionally, add CuI (0.1 mmol, 10 mol%) to catalyze the reaction.
-
Add anhydrous DMF (10 mL) to the flask.
-
Stir the reaction mixture at 100-120 °C for 8-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-(aryloxy)quinolin-3-ol derivative.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of potential kinase inhibitors starting from this compound.
Caption: General workflow for the synthesis and biological evaluation of kinase inhibitors.
EGFR Signaling Pathway
Many quinoline-based compounds are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The diagram below provides a simplified representation of this pathway.
Caption: Simplified EGFR signaling pathway targeted by quinoline-based kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Metal Complexes of 2-Chloroquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The metal complexes of 2-Chloroquinolin-3-ol are a novel area of research with limited specific data available in published literature. The following application notes and protocols are based on established principles of coordination chemistry and the well-documented applications of analogous quinolinol-based metal complexes, such as those derived from 8-hydroxyquinoline and clioquinol. These protocols are intended to serve as a foundational guide for the synthesis, characterization, and evaluation of the therapeutic and catalytic potential of this compound metal complexes.
Introduction
Quinoline derivatives and their metal complexes are of significant interest in medicinal and materials chemistry due to their diverse biological and catalytic activities.[1] The introduction of a hydroxyl group at the 3-position and a chloro group at the 2-position of the quinoline ring in this compound presents a unique ligand scaffold. The hydroxyl group provides a coordination site for metal ions, while the chloro substituent can modulate the electronic properties and steric hindrance of the resulting complexes, potentially influencing their stability and reactivity.
This document provides detailed protocols for the synthesis of the this compound ligand and its subsequent complexation with various metal ions. Furthermore, it outlines experimental procedures to investigate their potential applications as antimicrobial, anticancer, and catalytic agents, drawing parallels from structurally related and well-studied quinolinol complexes.
Synthesis Protocols
Protocol for Synthesis of this compound (Ligand)
The synthesis of this compound can be achieved via the reduction of the readily available precursor, 2-chloroquinoline-3-carbaldehyde.
Materials:
-
2-chloroquinoline-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in a mixture of THF and methanol (or ethanol) (10 volumes).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.2 equivalents) portion-wise with continuous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Stir the mixture for an additional 2 hours. Extract the product with dichloromethane (2 x 10 volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
General Protocol for Synthesis of Metal Complexes of this compound
This protocol describes a general method for the synthesis of metal(II) complexes of this compound.
Materials:
-
This compound (ligand)
-
Metal(II) salts (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·2H₂O)
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) solution (0.1 M)
Procedure:
-
Ligand Solution: Dissolve this compound (2 mmol) in hot ethanol (30 mL).
-
Metal Salt Solution: In a separate flask, dissolve the respective metal(II) salt (1 mmol) in ethanol (30 mL).
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture by adding a few drops of 0.1 M NaOH solution to facilitate deprotonation of the hydroxyl group and promote complex formation.
-
Reflux: Heat the resulting mixture under reflux for 3 hours. A colored precipitate should form.
-
Isolation: Cool the mixture to room temperature. Collect the precipitate by filtration.
-
Washing and Drying: Wash the precipitate with ethanol and then diethyl ether. Dry the complex in a desiccator over anhydrous calcium chloride.
Characterization Data (Hypothetical based on Analogous Compounds)
The synthesized ligand and its metal complexes should be characterized by various spectroscopic and analytical techniques. The following table presents hypothetical data based on typical values for similar quinolinol complexes.
| Compound | Color | M.P. (°C) | IR (ν, cm⁻¹) C=N | IR (ν, cm⁻¹) M-N | IR (ν, cm⁻¹) M-O |
| Ligand (L) | White | >200 | - | - | - |
| [Cu(L)₂] | Green | >300 | ~1580 | ~500 | ~450 |
| [Co(L)₂] | Pink | >300 | ~1585 | ~510 | ~460 |
| [Ni(L)₂] | Light Green | >300 | ~1582 | ~505 | ~455 |
| [Zn(L)₂] | White | >300 | ~1590 | ~495 | ~445 |
Application Notes and Protocols
Antimicrobial Activity
Metal complexes of hydroxyquinolines are known to exhibit significant antimicrobial properties.[2][3][4] The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes.
Protocol: Agar Well Diffusion Method
-
Culture Preparation: Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.
-
Agar Plate Inoculation: Spread 100 µL of the microbial culture onto the surface of sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Well Preparation: Create wells (6 mm diameter) in the agar plates using a sterile cork borer.
-
Sample Loading: Add a defined concentration (e.g., 1 mg/mL in DMSO) of the synthesized complexes and the free ligand into separate wells. Use DMSO as a negative control and a standard antibiotic/antifungal (e.g., ciprofloxacin/fluconazole) as a positive control.
-
Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well.
Hypothetical Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | C. albicans |
| Ligand (L) | 12 | 10 | 11 |
| [Cu(L)₂] | 22 | 18 | 20 |
| [Co(L)₂] | 18 | 15 | 17 |
| [Ni(L)₂] | 19 | 16 | 18 |
| [Zn(L)₂] | 20 | 17 | 19 |
| Ciprofloxacin | 25 | 23 | - |
| Fluconazole | - | - | 24 |
Anticancer Activity
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a well-known hydroxyquinoline derivative, and its metal complexes have demonstrated promising anticancer activities.[5][6][7][8][9] The proposed mechanisms often involve the induction of apoptosis and inhibition of key cellular pathways.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the synthesized complexes and the free ligand for 24-48 hours. Use untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Hypothetical Anticancer Activity Data (IC₅₀ in µM)
| Compound | HeLa | MCF-7 |
| Ligand (L) | >100 | >100 |
| [Cu(L)₂] | 15.2 | 18.5 |
| [Co(L)₂] | 25.8 | 30.1 |
| [Ni(L)₂] | 22.4 | 26.7 |
| [Zn(L)₂] | 18.9 | 21.3 |
| Cisplatin | 8.5 | 11.2 |
Catalytic Activity
Metal complexes of quinoline derivatives have been explored as catalysts in various organic transformations, such as oxidation reactions.[10]
Protocol: Catalytic Oxidation of Catechol
-
Reaction Setup: In a quartz cuvette, mix a solution of catechol in methanol with a solution of the metal complex (catalyst) in methanol.
-
Reaction Initiation: Initiate the reaction by adding an oxidizing agent (e.g., H₂O₂).
-
Monitoring: Monitor the progress of the reaction by measuring the increase in absorbance of the product (o-quinone) at its λ_max (around 390 nm) over time using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the initial rate of the reaction from the slope of the absorbance versus time plot. Compare the catalytic activity of different metal complexes.
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway for Anticancer Activity
Based on the known mechanisms of similar compounds, a plausible pathway for the anticancer activity of this compound metal complexes could involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.
References
- 1. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Semantic Scholar [semanticscholar.org]
- 5. Decoding the anticancer activity of VO-clioquinol compound: the mechanism of action and cell death pathways in human os… [ouci.dntb.gov.ua]
- 6. academic.oup.com [academic.oup.com]
- 7. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decoding the anticancer activity of VO-clioquinol compound: the mechanism of action and cell death pathways in human osteosarcoma cells - Metallomics (RSC Publishing) [pubs.rsc.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroquinolin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Chloroquinolin-3-ol and its precursor, 2-chloroquinoline-3-carbaldehyde.
Part 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
The most common and efficient route to this compound begins with the synthesis of the intermediate 2-chloroquinoline-3-carbaldehyde from a substituted acetanilide using the Vilsmeier-Haack reaction.[1][2][3] This reaction involves formylation and cyclization using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it work in this synthesis? A1: The Vilsmeier-Haack reaction is a method to formylate electron-rich aromatic compounds. In this context, an N-arylacetamide (acetanilide) is treated with a Vilsmeier reagent (a chloroiminium salt formed from DMF and POCl₃).[4] The acetanilide undergoes cyclization and chlorination to yield the 2-chloroquinoline-3-carbaldehyde product. The reaction is regioselective and generally provides good yields, especially with electron-donating groups on the acetanilide.
Q2: How do substituents on the starting acetanilide affect the reaction yield and time? A2: Electron-donating groups (e.g., methoxy, methyl) on the acetanilide generally increase the reaction rate and yield. Acetanilides with these groups in the meta-position are particularly effective. Conversely, electron-withdrawing groups (e.g., nitro) can significantly decrease the yield or even prevent the reaction from occurring.
Q3: My Vilsmeier-Haack reaction mixture turned into a dark tar. What could be the cause? A3: The formation of a dark tar or polymeric material is often due to excessive reaction temperatures. The temperature for the Vilsmeier-Haack reaction needs to be carefully controlled, typically involving an initial cooling phase (0-5 °C) during the addition of POCl₃, followed by heating to a specific temperature (e.g., 80-90 °C) for a set duration.[2] Incorrect stoichiometry or the presence of impurities in the starting materials can also contribute to side reactions and tar formation.
Troubleshooting Guide: Low Yield in Vilsmeier-Haack Reaction
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient Vilsmeier reagent. | Optimize the molar ratio of POCl₃ to the acetanilide. Ratios as high as 12:1 have been shown to maximize yield for certain substrates. |
| Reaction temperature is too low or reaction time is too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction temperature or extend the reaction time as needed. For some substrates, heating up to 16 hours may be necessary.[3] | |
| Deactivated starting material. | Acetanilides with strong electron-withdrawing groups are poor substrates. Consider using a different synthetic route if possible. | |
| Formation of Impurities | Presence of moisture. | The reaction is sensitive to water. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Incorrect work-up procedure. | After the reaction is complete, pour the mixture into crushed ice or ice-cold water to hydrolyze the intermediate and precipitate the product.[3] Stirring for at least 30 minutes in the cold mixture is crucial for complete precipitation. |
Data Presentation: Vilsmeier-Haack Reaction Conditions and Yields
The following table summarizes the yields of various substituted 2-chloroquinoline-3-carbaldehydes synthesized from the corresponding acetanilides.
| Starting Acetanilide (Substituent) | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetanilide (H) | POCl₃, DMF | 60 | 16 | 72 | [3] |
| 4-Hydroxyacetanilide | POCl₃, DMF | 60 | 16 | 66 | [3] |
| 4-Methoxyacetanilide | POCl₃, DMF | 60 | 16 | 62 | [3] |
| 4-Chloroacetanilide | POCl₃, DMF | 60 | 16 | 68 | [3] |
| 4-Bromoacetanilide | PCl₅, DMF | 100 | 4 | 28 | [5] |
| 3-Methylacetanilide | PCl₅, DMF | 100 | 4 | 71 | [5] |
| 3-Methoxyacetanilide | PCl₅, DMF | 100 | 4 | 74 | [5] |
Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde
-
Place N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube.
-
Cool the flask to 0-5 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, add the substituted acetanilide portion-wise to the reaction mixture.
-
Slowly raise the temperature and reflux the mixture at 80-90 °C. The reaction time can vary from 4 to 16 hours depending on the substrate.[2][3] Monitor the reaction's progress by TLC.
-
After completion, carefully pour the reaction mixture into a beaker containing crushed ice/ice-cold water.
-
Stir the aqueous mixture vigorously for 30 minutes to allow for the precipitation of the solid product.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain pure 2-chloroquinoline-3-carbaldehyde.[3]
Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde.
Part 2: Reduction of 2-Chloroquinoline-3-carbaldehyde to this compound
The final step to obtain the target molecule involves the reduction of the aldehyde group of 2-chloroquinoline-3-carbaldehyde to a primary alcohol, (2-chloroquinolin-3-yl)methanol. This product exists in tautomeric equilibrium with this compound. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for converting the aldehyde to the alcohol? A1: Sodium borohydride (NaBH₄) is an excellent choice for this reduction. It is selective for aldehydes and ketones, meaning it will not reduce other functional groups like esters or amides that might be present on the quinoline ring under normal conditions.[7][8] It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[9]
Q2: How do I know when the reduction is complete? A2: The progress of the reduction can be monitored by TLC. The starting aldehyde is typically more nonpolar than the product alcohol. A spot test with 2,4-dinitrophenylhydrazine (DNP) can also be used; the disappearance of the positive test (a yellow/orange precipitate) indicates the consumption of the aldehyde.
Q3: Is the final product an alcohol, (2-chloroquinolin-3-yl)methanol, or this compound? A3: The direct product of the aldehyde reduction is the alcohol, (2-chloroquinolin-3-yl)methanol.[6] However, this compound can exist in equilibrium with its tautomers, the keto form (2-chloroquinolin-3(2H)-one) and the enol form (this compound). The predominant form can depend on factors like solvent and pH. For the purpose of characterization, it is important to be aware that you may observe properties of more than one tautomer.
Troubleshooting Guide: Aldehyde Reduction
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent. | Use a stoichiometric amount or a slight excess of NaBH₄ (e.g., 1 to 1.5 equivalents). |
| Low reaction temperature. | While NaBH₄ reductions are often performed at room temperature or below, gentle warming may be required for less reactive substrates. Monitor via TLC. | |
| Side Product Formation | Over-reduction or reaction with other functional groups. | This is unlikely with NaBH₄. If using a stronger reducing agent like LiAlH₄, ensure anhydrous conditions and low temperatures to maintain selectivity. |
| Difficult Product Isolation | Product is soluble in the aqueous work-up layer. | After quenching the reaction, extract the product from the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. |
Experimental Protocol: Reduction using Sodium Borohydride
-
Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. A microwave-assisted procedure using a catalyst like montmorillonite K-10 has also been reported to be effective, requiring only a few minutes of irradiation.[6]
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by slowly adding water or dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude (2-chloroquinolin-3-yl)methanol by column chromatography or recrystallization.[6]
General Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving issues leading to low yields in the overall synthesis.
Caption: A logical troubleshooting flow for improving the yield of this compound.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. ijsr.net [ijsr.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloroquinolin-3-ol
Disclaimer: Due to the limited availability of specific purification data for 2-Chloroquinolin-3-ol, this guide is based on established purification techniques for the closely related compound, 2-chloroquinoline-3-carbaldehyde, and general principles of organic compound purification. The methodologies provided should be considered as a starting point and may require optimization for your specific sample.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the quantity of the material to be purified, and the desired final purity.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The hydroxyl group in this compound increases its polarity compared to 2-chloroquinoline-3-carbaldehyde. Therefore, moderately polar solvents are a good starting point for screening. Preliminary solubility tests with small amounts of your crude product in various solvents are highly recommended.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Common impurities may include unreacted starting materials from the synthesis, byproducts such as over- or under-chlorinated quinoline species, and potentially the corresponding aldehyde (2-chloroquinoline-3-carbaldehyde) if the synthesis involved its reduction. Hydrolysis of the chloro group to a hydroxyl group at the 2-position is also a possibility under certain conditions.
Q4: My purified this compound appears discolored. What could be the cause and how can I fix it?
A4: Discoloration, often a brownish or yellowish tint, can indicate the presence of polymeric or oxidized impurities. These can sometimes be removed by treating the solution of your compound with activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, and a subsequent hot filtration will yield a clearer solution for crystallization.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of crystallizing. | The solvent is too nonpolar, or the melting point of the compound is lower than the boiling point of the solvent. Impurities may also be depressing the melting point. | - Try a more polar solvent or a mixed solvent system.- Ensure the solution is not supersaturated with impurities by performing a pre-purification step (e.g., a quick filtration through a silica plug).- Add a seed crystal to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then gently heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to minimize solubility.- Minimize the volume of cold solvent used to wash the crystals.- Preheat the filtration funnel and filter paper to prevent premature crystallization during hot filtration. |
| The purified material is still not pure. | The chosen solvent does not effectively discriminate between the product and the impurities. The impurity co-crystallizes with the product. | - Try recrystallizing from a different solvent or a different mixed solvent system.- If impurities have similar polarity, consider column chromatography for better separation. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | The eluent system is not optimized. The column was not packed properly (channeling). The sample was loaded in too large a volume of solvent. | - Systematically vary the polarity of the eluent based on TLC analysis to achieve better separation (Rf value of the product should be around 0.3-0.4).- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Dissolve the sample in a minimal amount of solvent for loading onto the column. |
| The product is not eluting from the column. | The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).- Consider using a more polar stationary phase like alumina if strong interactions with silica are suspected. |
| Significant tailing of the product peak. | The compound is interacting with acidic sites on the silica gel. The column is overloaded. | - Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites.- Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate). A suitable solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the compound just dissolves completely at the boiling point of the solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Eluent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect the eluting solvent in a series of fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
Due to the lack of specific experimental data for this compound in the literature, a quantitative data table on purification yields and purity is not available. Researchers should maintain detailed records of their own experiments to build a data repository for this compound. A template for such a table is provided below.
| Purification Method | Starting Material (g) | Solvent/Eluent System | Yield (g) | Yield (%) | Purity (by HPLC/NMR) |
| Recrystallization | e.g., 1.0 | e.g., Ethanol | |||
| Column Chromatography | e.g., 1.0 | e.g., Hexane:Ethyl Acetate (7:3) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
Technical Support Center: Synthesis of 2-Chloroquinolin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Chloroquinolin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and established method for synthesizing this compound is a two-step process. The first step involves the synthesis of 2-chloroquinoline-3-carbaldehyde from a substituted acetanilide via the Vilsmeier-Haack reaction.[1][2][3] The subsequent step is the selective reduction of the aldehyde group of 2-chloroquinoline-3-carbaldehyde to the corresponding alcohol, yielding this compound.
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for the synthesis of the 2-chloroquinoline-3-carbaldehyde intermediate?
A2: The Vilsmeier-Haack reaction is sensitive to several parameters that can influence both yield and purity. Key factors to control include:
-
Temperature: The initial formation of the Vilsmeier reagent (from DMF and a chlorinating agent like POCl₃ or PCl₅) should be conducted at low temperatures (0-5 °C) to prevent its decomposition.[3][4] The subsequent reaction with the acetanilide is typically performed at elevated temperatures (e.g., 60-90 °C).[2][4]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the acetanilide is crucial. An excess of the reagent is generally used to ensure complete conversion.[3]
-
Anhydrous Conditions: The reagents used, particularly the chlorinating agents (POCl₃, PCl₅), are highly moisture-sensitive. The reaction must be carried out under strictly anhydrous conditions to prevent the decomposition of the Vilsmeier reagent and other side reactions.[4]
Q3: Can other isomers be formed during the synthesis of 2-chloroquinoline-3-carbaldehyde?
A3: While the Vilsmeier-Haack reaction on acetanilides is generally regioselective for the formation of 2-chloro-3-formylquinolines, the formation of other isomers is a possibility, though less common. The substitution pattern on the starting acetanilide can influence the regioselectivity of the cyclization. Careful control of reaction conditions helps to minimize the formation of undesired isomers.
Q4: What are some common methods for the reduction of 2-chloroquinoline-3-carbaldehyde to this compound?
A4: The reduction of the aldehyde group in 2-chloroquinoline-3-carbaldehyde to a primary alcohol can be achieved using various reducing agents. Common choices include:
-
Sodium borohydride (NaBH₄): This is a mild and selective reducing agent, often used for the reduction of aldehydes and ketones. It is generally unreactive towards the chloro-substituent on the quinoline ring under standard conditions.
-
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that can also be used. However, it is less selective and requires stricter anhydrous conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2-chloroquinoline-3-carbaldehyde | 1. Inactive Vilsmeier reagent due to moisture contamination.2. Insufficient reaction temperature or time.3. Impure starting materials (acetanilide, DMF, POCl₃). | 1. Ensure all glassware is flame-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[4]3. Purify starting materials before use. DMF should be distilled over a suitable drying agent. |
| Formation of a Dark Tar or Polymeric Material | 1. Reaction temperature is too high, leading to decomposition.2. Incorrect stoichiometry of reagents. | 1. Maintain strict temperature control throughout the reaction. Use a controlled heating mantle and a temperature probe.[4]2. Carefully measure and add reagents in the correct molar ratios. |
| Presence of 2-methoxyquinoline-3-carbaldehyde as a Side Product | This can occur if a methanolic solution is used during workup or purification under basic conditions, leading to nucleophilic substitution of the chlorine atom. | Avoid using methanol as a solvent, especially in the presence of a base. Use alternative solvents like ethanol or isopropanol for recrystallization if necessary. |
| Incomplete Reduction of the Aldehyde to the Alcohol | 1. Insufficient amount of reducing agent.2. Deactivation of the reducing agent due to moisture. | 1. Use a slight excess of the reducing agent (e.g., NaBH₄).2. Ensure the reaction is carried out under anhydrous conditions, especially when using LiAlH₄. |
| Reduction of the Chlorine Atom | Over-reduction with a strong reducing agent or harsh reaction conditions. | Use a milder reducing agent like NaBH₄. If a stronger reductant is necessary, carefully control the reaction temperature and time. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4.5 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add the appropriately substituted acetanilide (1 equivalent) portion-wise to the reaction mixture.
-
After the addition of the acetanilide, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.[4]
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
A yellow precipitate of 2-chloroquinoline-3-carbaldehyde will form.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[3]
Protocol 2: Reduction of 2-chloroquinoline-3-carbaldehyde to this compound
-
In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC shows the complete disappearance of the aldehyde.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: Overcoming Poor Solubility of 2-Chloroquinolin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 2-Chloroquinolin-3-ol in reaction media.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Solutions |
| This compound fails to dissolve in the chosen reaction solvent. | The inherent low solubility of the compound in the selected solvent. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, THF). 2. Co-solvent System: Introduce a miscible co-solvent in which this compound has higher solubility.[1] 3. Heating: Gently warm the solvent while stirring to increase the rate of dissolution. Ensure the temperature is below the solvent's boiling point and does not cause degradation of the compound. 4. Sonication: Use an ultrasonic bath to provide energy for dissolution.[2] |
| The reaction is sluggish or incomplete, even with apparent dissolution. | The concentration of dissolved this compound is below the threshold required for an efficient reaction rate. | 1. Increase Solvent Volume: If permissible by the reaction stoichiometry, increase the amount of solvent to dissolve more of the compound. 2. Optimize Co-solvent Ratio: Systematically vary the ratio of the primary solvent to the co-solvent to maximize solubility. 3. pH Adjustment: For aqueous or protic solvent systems, adjust the pH to ionize the molecule, which can significantly increase solubility. |
| Precipitation occurs upon addition of another reagent or a change in temperature. | The added reagent alters the solvent properties, reducing the solubility of this compound. The compound has lower solubility at the new temperature. | 1. Slow Reagent Addition: Add the second reagent dropwise with vigorous stirring to allow for gradual mixing and prevent localized supersaturation. 2. Maintain Temperature: If the reaction is exothermic, use a cooling bath to maintain a constant temperature. If precipitation occurs on cooling, try to run the reaction at a slightly elevated temperature. 3. Re-evaluate Solvent System: Consider a solvent system that is robust to the addition of all reaction components. |
| Difficulty in preparing a stock solution for in vitro assays. | High concentrations are difficult to achieve in common solvents like DMSO or ethanol. | 1. Test Alternative Solvents: For stock solutions, explore solvents like DMF or NMP, but be mindful of their compatibility with the assay. 2. Use of Solubilizing Agents: Incorporate solubilizing agents such as surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when encountering solubility issues with this compound?
A1: Start by conducting a small-scale solvent screening to identify a suitable solvent or co-solvent system. Test common laboratory solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, methanol, and acetone. If a single solvent is not effective, a co-solvent approach is a practical next step.[1]
Q2: How can I use pH to improve the solubility of this compound?
-
To increase solubility in aqueous media: Adjusting the pH above the pKa of the hydroxyl group (to > 9) will deprotonate it, forming a more soluble phenoxide salt. Conversely, adjusting the pH below the pKa of the quinoline nitrogen (to < 4) will protonate it, forming a more soluble quinolinium salt.
-
Caution: Ensure that the altered pH does not adversely affect your reaction or the stability of other reagents.
Q3: Are there any non-traditional methods to enhance the solubility of this compound?
A3: Yes, several advanced techniques can be employed:
-
Use of Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
-
Particle Size Reduction: Decreasing the particle size of the solid this compound through techniques like micronization or sonocrystallization increases the surface area available for dissolution.[5][6]
Q4: My compound dissolves initially but crashes out during the reaction. What should I do?
A4: This often indicates that the reaction conditions (e.g., addition of a reagent, change in temperature) are altering the solubility of your compound. To troubleshoot this:
-
Analyze the change: Identify what specific event triggers the precipitation.
-
Modify the procedure: Try adding the problematic reagent more slowly or at a different temperature.
-
Re-optimize the solvent system: You may need a more robust solvent or co-solvent system that can accommodate all reaction components and conditions.
Data Presentation
A systematic approach to determining and recording the solubility of this compound is crucial. Due to the lack of readily available public data, it is recommended that researchers experimentally determine the solubility in relevant solvent systems. The following table provides a template for recording this data.
Table 1: Experimentally Determined Solubility of this compound Note: This table is a template. Users should populate it with their own experimental data.
| Solvent / Co-solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Water | 25 | e.g., <0.1 | e.g., <5.5 x 10-4 | Insoluble |
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Dichloromethane | 25 | |||
| Tetrahydrofuran (THF) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| e.g., Ethanol:Water (1:1) | 25 | |||
| e.g., DMSO:Water (1:9) | 25 |
Experimental Protocols
Protocol 1: Solvent Screening for Solubility Determination
This protocol outlines a method for rapidly screening multiple solvents to estimate the solubility of this compound.
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of this compound into several labeled glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent.
-
Mixing: Vigorously vortex each vial for 1-2 minutes.
-
Observation: Visually inspect each vial for undissolved solid.
-
Incremental Solvent Addition: If the solid has not dissolved, add another measured volume of the same solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a practical volume limit is reached.
-
Calculation: Estimate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound.
Protocol 2: Quantitative Solubility Determination by Isothermal Saturation Method
This method provides a more accurate, quantitative measure of solubility.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation.
-
Separation: Allow any undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by careful pipetting of the supernatant is recommended.
-
Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard calibration curve.
-
Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for addressing the solubility challenges of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 580-18-7 CAS MSDS (3-Hydroxyquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Preventing decomposition of 2-Chloroquinolin-3-ol during reactions
Welcome to the technical support center for 2-Chloroquinolin-3-ol. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the decomposition of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a halogenated quinoline derivative that serves as a key synthetic intermediate.[1] Its structure features a reactive chlorine atom at the 2-position and a hydroxyl group at the 3-position on the quinoline core. This dual functionality makes it a valuable building block in medicinal chemistry for the synthesis of more complex heterocyclic systems and in the development of novel therapeutic agents.[1]
Q2: What are the primary signs of this compound decomposition?
Signs of decomposition can include:
-
A change in the physical appearance of the compound, such as a color change from off-white/pale yellow to darker shades.
-
The appearance of new, unexpected spots on Thin Layer Chromatography (TLC) analysis of your reaction mixture.
-
Inconsistent or lower-than-expected yields in your reactions.
-
The presence of unexpected peaks in analytical data such as NMR or LC-MS, often corresponding to the hydrolyzed product, quinolin-2,3-diol, or other byproducts.
Q3: What is the most common decomposition pathway for this compound?
The most probable decomposition pathway for this compound is the hydrolysis of the chlorine atom at the 2-position. The 2-chloroquinoline core is susceptible to nucleophilic substitution, and in the presence of water or other nucleophiles, the chlorine atom can be replaced.[2][3][4] Acidic conditions can promote this hydrolysis, leading to the formation of the corresponding quinolone (2-hydroxyquinolin-3-ol or its tautomer).[2][3]
Troubleshooting Guide: Preventing Decomposition
This section provides solutions to common issues encountered during the handling and reaction of this compound.
Issue 1: Decomposition During Storage
Symptoms:
-
The solid material has darkened over time.
-
Assay of the starting material shows the presence of impurities not present in the initial batch.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Exposure to Moisture and/or Light | Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Place the container in a desiccator and store it in a cool, dark place. | 1. Place the vial of this compound inside a larger, sealable container containing a desiccant such as silica gel or calcium chloride.2. Purge the container with a gentle stream of inert gas for 1-2 minutes before sealing.3. Store the container at the recommended temperature (typically 2-8 °C), away from direct light. |
| Inherent Instability | If the material is known to be unstable, consider preparing it fresh before use. The primary synthetic route involves the reduction of 2-chloroquinoline-3-carbaldehyde.[1] | Protocol for Fresh Synthesis: 1. Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable anhydrous solvent (e.g., methanol or ethanol) under an inert atmosphere.2. Cool the solution in an ice bath.3. Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.4. Monitor the reaction by TLC until the starting material is consumed.5. Carefully quench the reaction with a minimal amount of water or a saturated aqueous solution of ammonium chloride.6. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Use the freshly prepared material immediately. |
Issue 2: Decomposition During Reactions
Symptoms:
-
Low yields of the desired product.
-
Formation of significant amounts of a more polar byproduct, likely the hydrolyzed quinolone.
-
Complex reaction mixtures that are difficult to purify.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Presence of Water in Solvents or Reagents | Use anhydrous solvents and ensure all reagents are dry. | Protocol for Anhydrous Reaction Setup: 1. Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.2. Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).3. Handle all reagents in a glove box or under a positive pressure of inert gas. |
| Acidic Reaction Conditions | Avoid acidic conditions where possible, as acid can catalyze the hydrolysis of the 2-chloro group.[2][3] If an acid is required, consider using a non-nucleophilic base to neutralize any excess acid. | Protocol for pH Control: 1. If the reaction generates acidic byproducts, consider adding a non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge to the reaction mixture.2. Monitor the pH of the reaction mixture if possible and adjust as necessary. |
| Elevated Reaction Temperatures | Run reactions at the lowest temperature that allows for a reasonable reaction rate. | Protocol for Temperature Optimization: 1. Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) to determine the optimal balance between reaction rate and decomposition.2. Monitor the formation of the desired product and byproducts by TLC or LC-MS at regular intervals. |
| Choice of Nucleophile | If the intended reaction involves a nucleophile, ensure it is more reactive towards the desired reaction site than towards the 2-chloro position, or that reaction conditions favor the desired pathway. | Protocol for Optimizing Nucleophilic Reactions: 1. Consider the relative nucleophilicity of your reagent and any other nucleophilic species present (e.g., water).2. For reactions at other positions, consider protecting the 3-hydroxyl group to prevent it from acting as an internal nucleophile or influencing the reactivity of the 2-chloro position. |
Data Summary
| Condition | Effect on Stability of 2-Chloroquinoline Moiety | Likely Impact on this compound | Reference |
| Aqueous Conditions | Decreased stability due to hydrolysis. | High risk of decomposition to quinolin-2,3-diol. | [2][3] |
| Acidic pH | Promotes hydrolysis. | Increased rate of decomposition. | [2][3] |
| Basic pH | Generally more stable than in acidic conditions, but strong nucleophilic bases can lead to substitution. | Moderate stability; depends on the nature of the base. | |
| Elevated Temperature | Increased rate of decomposition reactions. | Lower temperatures are recommended to minimize decomposition. | |
| Presence of Nucleophiles | Susceptible to nucleophilic substitution. | Can lead to desired reactions or unwanted byproducts depending on the nucleophile. | [5] |
Visualizations
Decomposition Pathway
The following diagram illustrates the likely hydrolytic decomposition of this compound to quinolin-2,3-diol, which can exist in tautomeric forms.
Caption: Proposed hydrolytic decomposition of this compound.
Recommended Experimental Workflow
To minimize decomposition, a carefully planned experimental workflow is crucial.
References
- 1. This compound|CAS 128676-94-8|RUO [benchchem.com]
- 2. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing O-functionalization of 2-Chloroquinolin-3-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the O-functionalization of 2-chloroquinolin-3-ol. The content is structured to address common experimental challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the O-functionalization of this compound?
The O-functionalization of this compound is typically achieved via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis.[1][2] This process involves two main steps:
-
Deprotonation: The hydroxyl group (-OH) of the quinolinol is deprotonated by a suitable base to form a more nucleophilic quinolinoxide anion.
-
Nucleophilic Attack: The resulting anion attacks an electrophile, typically an alkyl halide (R-X), to form the desired O-functionalized ether product in an S(_N)2 reaction.[2]
Q2: What are the most critical parameters to control for a successful reaction?
Optimizing this reaction requires careful consideration of four key parameters:
-
Base: The choice of base determines the efficiency of deprotonation. Stronger bases like sodium hydride (NaH) are effective but require anhydrous conditions, while weaker bases like potassium carbonate (K(_2)CO(_3)) are easier to handle but may result in slower or incomplete reactions.[3][4]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred. They effectively solvate the cation of the base, leaving the alkoxide anion more reactive.[5]
-
Alkylating Agent: The structure of the alkyl halide is crucial. Primary alkyl halides are ideal for the S(_N)2 mechanism. Secondary and tertiary halides are prone to undergoing a competing E2 elimination side reaction, which reduces the yield of the desired ether.[2][5]
-
Temperature: Lower reaction temperatures generally favor the desired S(_N)2 substitution over the E2 elimination side reaction.[5] However, some reactions may require heating to proceed at a reasonable rate.
Q3: What are the most common side reactions, and how can they be minimized?
The primary side reactions are E2 elimination and N-alkylation.
-
E2 Elimination: This occurs when the quinolinoxide acts as a base and removes a proton from the alkyl halide, forming an alkene. This is especially problematic with secondary and tertiary alkyl halides. To minimize this, use a primary alkyl halide and maintain the lowest effective reaction temperature.[5]
-
N-Alkylation: 2-Hydroxyquinolines can exist in equilibrium with their 2-quinolinone tautomers. Alkylation can potentially occur on the nitrogen atom of the quinolinone form, leading to an N-alkylated byproduct.[4][6] The choice of solvent and base can influence the N- vs. O-alkylation ratio.[4][7]
Q4: How should I monitor the progress of the reaction?
The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC). By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. An appropriate solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the spots.
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | The base may be too weak or degraded. Use a stronger base (e.g., NaH instead of K(_2)CO(_3)). Ensure the base is fresh and the reaction is conducted under anhydrous conditions, especially when using hydrides.[5] |
| Poor Leaving Group | The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alternatively, convert an alcohol into a better leaving group like a tosylate or mesylate.[3] |
| Steric Hindrance | Significant steric bulk on either the quinolinol or the alkyl halide can impede the S(_N)2 backside attack. If possible, redesign the synthesis to use a less hindered alkylating agent.[2][5] |
| Low Reaction Temperature | While low temperatures suppress side reactions, the primary reaction may be too slow. Gradually increase the temperature while monitoring for the appearance of byproducts via TLC. |
Problem 2: Formation of Multiple Products / Poor Selectivity
| Potential Cause | Suggested Solution |
| E2 Elimination Product Detected | The primary cause is the use of a secondary or tertiary alkyl halide. If possible, use a primary halide. Otherwise, run the reaction at a lower temperature and consider using a less sterically bulky base.[5] |
| N-Alkylation Byproduct | This arises from the tautomeric quinolinone form. The N- vs. O-alkylation ratio is sensitive to conditions. Experiment with different solvents; polar aprotic solvents like DMF often favor O-alkylation. Changing the base's counter-ion (e.g., using Cs(_2)CO(_3) instead of K(_2)CO(_3)) can also alter the selectivity.[4][7] |
| Substitution at C2 | The 2-chloro group on the quinoline ring can also be a site for nucleophilic substitution, although this typically requires harsher conditions. If you suspect this is occurring, use milder reaction conditions (lower temperature, less reactive nucleophiles if applicable). |
Visualized Workflows and Pathways
Caption: General workflow for the Williamson ether synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the O-functionalization reaction.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloroquinolin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloroquinolin-3-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route to this compound?
A1: While various synthetic strategies for quinoline derivatives exist, a common and scalable approach to this compound involves a multi-step synthesis starting from acetanilide. This pathway proceeds through the formation of 2,3-dichloroquinoline, followed by a selective hydrolysis at the C-3 position. This method is often preferred for its use of readily available starting materials and amenability to large-scale production.
Q2: I am observing the formation of 2-hydroxyquinolin-3-ol (carbostyril derivative) as a major byproduct. How can this be minimized?
A2: The formation of 2-hydroxyquinolin-3-ol indicates the hydrolysis of both the C-2 and C-3 chloro groups. This side reaction is typically promoted by harsh reaction conditions. To minimize this, consider the following:
-
Temperature Control: Maintain the reaction temperature strictly as specified in the protocol. Excessive heat can lead to the less reactive C-2 chlorine also being substituted.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Prolonged reaction times can increase the formation of the di-hydroxy byproduct.
-
Base Concentration: Use the stoichiometric amount of a mild base for the hydrolysis. Stronger or excess base can facilitate the unwanted second hydrolysis.
Q3: My yield of this compound is consistently low. What are the potential causes?
A3: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Incomplete Chlorination: In the step to form 2,3-dichloroquinoline, ensure that the chlorinating agent (e.g., phosphorus oxychloride) is fresh and the reaction is carried out under anhydrous conditions.
-
Suboptimal Hydrolysis: The selective hydrolysis of 2,3-dichloroquinoline is a critical step. The choice of solvent, base, and temperature can significantly impact the yield.
-
Purification Losses: this compound can be challenging to purify. Losses may occur during extraction, recrystallization, or chromatography. Optimize your purification strategy to minimize these losses.
-
Starting Material Purity: Impurities in the initial acetanilide or intermediate compounds can lead to side reactions and lower the overall yield.
Q4: What is the best method for purifying the final this compound product on a larger scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. Suitable solvent systems need to be determined empirically but often include ethanol, ethyl acetate/hexane mixtures, or toluene. If recrystallization does not provide sufficient purity, column chromatography with silica gel can be employed, though this may be less economical for very large quantities.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloroquinoline
This procedure is a crucial intermediate step for obtaining this compound.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add N,N-dimethylformamide (DMF). Cool the flask to 0-5°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.
-
Addition of Acetanilide: Once the Vilsmeier reagent has formed, add the corresponding acetanilide portion-wise to the reaction mixture.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. The crude 2,3-dichloroquinoline will precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Selective Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2,3-dichloroquinoline from the previous step in a suitable solvent such as aqueous ethanol or dioxane.
-
Hydrolysis: Add a stoichiometric amount of a base (e.g., sodium hydroxide or potassium carbonate) and heat the mixture to a controlled temperature (typically 50-70°C).
-
Monitoring: Follow the progress of the reaction by TLC, monitoring the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., dilute HCl). The product may precipitate upon neutralization.
-
Extraction: If the product does not precipitate, extract it with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
Table 1: Illustrative Reaction Parameters for Scale-Up of this compound Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Starting Material | Acetanilide | Acetanilide | Acetanilide |
| Intermediate | 2,3-Dichloroquinoline | 2,3-Dichloroquinoline | 2,3-Dichloroquinoline |
| Chlorinating Agent | POCl₃ | POCl₃ | POCl₃ |
| Hydrolysis Base | NaOH | NaOH | NaOH |
| Reaction Time (Chlorination) | 4-6 hours | 6-8 hours | 8-12 hours |
| Reaction Time (Hydrolysis) | 2-4 hours | 3-5 hours | 4-6 hours |
| Typical Yield | 60-70% | 55-65% | 50-60% |
| Purity (Post-Purification) | >98% | >98% | >98% |
Note: This table provides illustrative data. Actual results will vary based on specific reaction conditions and equipment.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Analytical methods for determining the purity of 2-Chloroquinolin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for determining the purity of 2-Chloroquinolin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of this compound?
A1: The most common methods for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2] HPLC is often the primary choice due to its versatility with polar compounds. GC-MS is suitable for assessing volatile and thermally stable impurities.[1] qNMR can be used as a primary method for highly accurate purity assessment without the need for a specific reference standard of the analyte.[1]
Q2: Why am I seeing significant peak tailing in the HPLC analysis of my this compound sample?
A2: Peak tailing is a common issue when analyzing basic or polar compounds like this compound. The quinoline nitrogen is basic, and the hydroxyl group is polar and acidic. These functional groups can interact strongly with residual acidic silanol groups on the surface of standard silica-based reversed-phase columns (e.g., C18).[3] This secondary interaction causes some molecules to be retained longer, resulting in an asymmetrical peak shape.
Q3: Can this compound be analyzed by Gas Chromatography (GC)?
A3: Direct analysis of this compound by GC can be challenging due to its polarity and potentially lower volatility conferred by the hydroxyl group. The hydroxyl group may require derivatization (e.g., silylation) to increase volatility and reduce interactions with the GC column's stationary phase, preventing peak tailing and improving resolution. Without derivatization, you may observe broad peaks or sample degradation in the injector port.[4]
Q4: What kind of impurities should I expect in a this compound sample?
A4: The impurity profile is highly dependent on the synthetic route. Potential impurities may include starting materials, unreacted intermediates from the cyclization and chlorination steps, by-products such as isomers or over-chlorinated species, and residual solvents used during synthesis and purification.[1]
Q5: Is it possible to determine the purity of this compound without a certified reference standard?
A5: Yes, Quantitative NMR (qNMR) is an excellent method for determining purity without a specific reference standard of this compound.[1] This technique involves using a certified internal standard of a different, stable compound with a known purity. By comparing the integral of a specific proton signal from the analyte to that of the internal standard, a highly accurate purity value can be calculated.[1][5]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: The basic nitrogen and polar hydroxyl group are interacting with acidic silanol groups on the column packing.[3] | Optimize Mobile Phase pH: Lower the mobile phase pH (e.g., to 2.5-3.5) using a buffer like phosphate or formate. This protonates the quinoline nitrogen, reducing its interaction with silanols.[5] Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites.[5] Use a Modern, End-Capped Column: Employ a column with high-density end-capping or an embedded polar group to minimize silanol activity. |
| Column Overload: Injecting too much sample mass saturates the stationary phase.[3] | Reduce Injection Volume/Concentration: Prepare a dilution series of your sample and inject smaller amounts to see if peak shape improves. | |
| Poor Retention / Eluting at Void Volume | High Polarity of Analyte: The hydroxyl group increases the polarity of this compound, giving it a high affinity for the aqueous mobile phase in reversed-phase HPLC.[5] | Increase Mobile Phase Polarity: Start with a high percentage of the aqueous phase (e.g., 95% water/buffer) and consider a column that is stable in 100% aqueous conditions.[5] Use a Different Stationary Phase: Consider a more polar reversed-phase column, such as one with a phenyl-hexyl or embedded polar group (EPG) stationary phase, which can offer alternative selectivity.[5] |
| Irreproducible Retention Times | Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient or solvent change.[6] | Increase Equilibration Time: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[6] |
| Temperature Fluctuations: The ambient temperature around the column is not stable.[6] | Use a Column Oven: Maintain a constant and slightly elevated temperature (e.g., 30-40 °C) using a column oven for better reproducibility. | |
| Mobile Phase Composition Change: Evaporation of the organic component or improper mixing.[6] | Prepare Fresh Mobile Phase Daily: Ensure mobile phase components are accurately measured and well-mixed. Keep solvent bottles capped. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad, Tailing Peaks | Active Sites: The polar hydroxyl group is interacting with active sites in the injector liner or the front of the GC column. | Derivatize the Sample: Use a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a less polar silyl ether.[4] Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector port liner. Change the liner frequently.[4] |
| Analyte Degradation: The compound may be thermally unstable at the injector temperature. | Lower Injector Temperature: Optimize the injector temperature to be high enough for volatilization but low enough to prevent degradation. | |
| No Peak Detected or Very Low Signal | Non-Volatile Compound: The compound may not be volatile enough under the current GC conditions. | Derivatize the Sample: As above, derivatization will increase volatility. Increase Injector/Oven Temperature: Cautiously increase the injector and oven temperatures, but monitor for signs of degradation. |
| Contamination: High-boiling residues from previous injections have contaminated the injector or column, causing analyte loss.[4] | Perform Inlet Maintenance: Replace the septum and liner. Trim the first few centimeters of the analytical column.[4] | |
| Ghost Peaks | Sample Carryover: Residue from a previous, more concentrated sample is eluting in a subsequent run.[7] | Solvent Rinses: Run several solvent blanks between sample injections to clean the injection port and column.[8] Clean the Syringe: Implement a thorough syringe cleaning protocol between injections.[8] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of this compound. Note that these are estimated values based on data from analogous chloro-substituted and hydroxylated quinoline compounds, and actual results will depend on the specific instrumentation and method conditions.
| Parameter | HPLC-UV | GC-MS (after derivatization) | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Quantification based on the ratio of integrated signals of analyte and a certified internal standard |
| Typical Limit of Detection (LOD) | 1-10 ng/mL | 0.1-5 ng/mL (in SIM mode) | ~0.01% (w/w) on a 400 MHz instrument[9] |
| Typical Limit of Quantitation (LOQ) | 5-30 ng/mL | 0.5-15 ng/mL (in SIM mode) | ~0.05% (w/w) on a 400 MHz instrument |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy / Recovery | 98-102% | 95-105% | Highly accurate (primary method) |
| Key Advantages | Versatile for polar and non-volatile compounds; robust and high-throughput. | High sensitivity and specificity (mass detection); excellent for volatile impurities.[10] | Highly accurate and precise; does not require a reference standard of the analyte.[1] |
| Key Disadvantages | Lower sensitivity than GC-MS; peak tailing can be an issue for basic/polar compounds.[3] | May require derivatization; not suitable for thermally labile compounds.[1] | Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer.[1] |
Experimental Protocols
HPLC-UV Method for Purity Determination
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) with high end-capping.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm (or monitor multiple wavelengths with DAD).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
GC-MS Method for Impurity Profiling (with Derivatization)
This method is suitable for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
Injector Temperature: 280 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 200 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection (1 µL).
-
Quantitative NMR (qNMR) for Absolute Purity
This method provides a highly accurate purity assessment without requiring a specific reference standard for the analyte.[1]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and a signal that does not overlap with the analyte signals (e.g., Maleic Acid or Dimethyl sulfone).
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10-15 mg of the this compound sample into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated (typically >30 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:[11] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Caption: Diagram of secondary ionic interaction causing peak tailing.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmrpurity.netlify.app [nmrpurity.netlify.app]
- 3. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Purity Calculation - Mestrelab Resources [mestrelab.com]
Technical Support Center: Storage and Handling Recommendations
This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store 2-Chloroquinoline-3-carbaldehyde?
A1: It is recommended to store 2-Chloroquinoline-3-carbaldehyde in a tightly closed container in a dry, cool, and well-ventilated place. Some sources also recommend keeping it in a dark place and sealed under dry conditions at room temperature.
Q2: What are the primary hazards associated with 2-Chloroquinoline-3-carbaldehyde?
A2: 2-Chloroquinoline-3-carbaldehyde is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling 2-Chloroquinoline-3-carbaldehyde, you should wear protective gloves, protective clothing, and eye/face protection (such as tightly fitting safety goggles). In case of inadequate ventilation or potential for dust/aerosol formation, a full-face respirator may be necessary.
Q4: What should I do in case of accidental contact with the skin or eyes?
A4:
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of water. If skin irritation occurs, seek medical help.
-
Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. Seek medical attention.
Q5: How should I handle a spill of 2-Chloroquinoline-3-carbaldehyde?
A5: For a spill, you should avoid dust formation and breathing in any vapors, mist, or gas. Ensure adequate ventilation and remove all sources of ignition. Use personal protective equipment, including chemical-impermeable gloves. Collect the spilled material and place it in a suitable, closed container for disposal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Material has changed color (e.g., darkened). | Exposure to air or light over time. | While some discoloration may not affect all experiments, it could indicate degradation. It is recommended to use a fresh supply for sensitive applications. Store future supplies in a dark place and consider flushing the container with an inert gas. |
| Inconsistent experimental results. | Potential degradation of the compound. | Verify the purity of your material. Consider acquiring a new batch and storing it strictly according to the supplier's recommendations. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | Solubility data is not widely available. Small-scale solubility tests in a range of common laboratory solvents (e.g., DMSO, DMF, ethanol) are recommended to determine the most suitable solvent for your application. |
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₁₀H₆ClNO | |
| Molecular Weight | 191.61 g/mol | |
| Appearance | Yellow crystalline powder | |
| Storage Condition | Keep in a dark place, sealed in dry, room temperature. |
Experimental Workflow & Decision Making
Below is a logical workflow for handling and storage troubleshooting for quinoline-based chemical reagents.
Caption: Logical workflow for storage and handling of chemical reagents.
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Chloroquinolin-3-ol and 2-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-chloroquinolin-3-ol and 2-chloroquinoline. While direct quantitative comparative studies are limited in published literature, this document leverages established principles of organic chemistry and available experimental data for related compounds to offer insights into their respective reactivities in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a chlorine atom at the 2-position provides a versatile handle for further functionalization. The presence of a hydroxyl group at the 3-position in this compound is anticipated to modulate the reactivity of the C-Cl bond compared to the parent 2-chloroquinoline. This comparison is crucial for designing synthetic routes to novel quinoline-based compounds.
Theoretical Reactivity Profile
The reactivity of the chlorine atom at the 2-position in quinolines is primarily governed by the electron density of the aromatic system. In nucleophilic aromatic substitution (SNAᵣ) reactions, electron-withdrawing groups on the ring system enhance reactivity by stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups tend to decrease reactivity.
The hydroxyl group (-OH) at the 3-position of this compound can exert two opposing electronic effects:
-
-I (Inductive) Effect: As an electronegative group, the hydroxyl moiety withdraws electron density through the sigma bond framework, which would slightly activate the ring towards nucleophilic attack.
-
+M (Mesomeric) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. This effect would deactivate the ring towards nucleophilic attack.
In the case of this compound, the hydroxyl group is ortho to the chloro substituent. The resonance effect, which is generally stronger than the inductive effect, would increase the electron density at the C2 position, thereby making the C-Cl bond stronger and less susceptible to nucleophilic attack compared to 2-chloroquinoline.
For palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is a critical step. Increased electron density at the carbon atom of the C-Cl bond generally disfavors this step. Therefore, it is predicted that this compound would be less reactive than 2-chloroquinoline in these transformations under similar conditions.
Reactivity in Nucleophilic Aromatic Substitution (SNAᵣ) Reactions
Table 1: Representative Nucleophilic Aromatic Substitution Reactions of 2-Chloroquinolines
| Nucleophile | Reagents and Conditions | Product | Typical Yield (%) | Reference |
| Amines | R-NH₂, Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 2-Aminoquinoline derivative | 70-95 | [1] |
| Alkoxides | NaOR, ROH, Heat | 2-Alkoxyquinoline derivative | 85-95 | |
| Thiolates | R-SH, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(Alkyl/Arylthio)quinoline derivative | >90 |
Note: The yields are generalized from reactions with 2-chloroquinoline and its derivatives. Specific yields for this compound may vary.
Experimental Protocol: General Procedure for Amination of 2-Chloroquinolines
-
To a solution of the 2-chloroquinoline derivative (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL), add the amine (1.2 mmol) and a base such as potassium carbonate (2.0 mmol).
-
Heat the reaction mixture at a temperature ranging from 80 to 150 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the amination of 2-chloroquinolines.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. The reactivity of aryl chlorides in these reactions is generally lower than that of the corresponding bromides and iodides. The predicted deactivating effect of the 3-hydroxyl group in this compound suggests that it would be a more challenging substrate than 2-chloroquinoline. The use of specialized catalyst systems, including electron-rich and sterically hindered phosphine ligands, is often necessary to achieve good yields with chloroquinolines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. For 2-chloroquinolines, this reaction allows for the introduction of aryl or vinyl substituents at the 2-position.
Table 2: Representative Suzuki-Miyaura Coupling Reactions of 2-Chloroquinolines
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [2] |
| Various Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | Good to Excellent | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chloroquinoline
-
In a reaction vessel, combine 2-chloroquinoline (1.0 mmol), the boronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system (e.g., Dioxane/H₂O or Toluene/H₂O).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the synthesis of arylamines.
Conclusion
The presence of a hydroxyl group at the 3-position is predicted to decrease the reactivity of the 2-chloro substituent in this compound compared to 2-chloroquinoline in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This is primarily attributed to the electron-donating resonance effect of the hydroxyl group, which increases the electron density at the C2 position. Consequently, more forcing reaction conditions or more active catalytic systems may be necessary for the synthetic transformations of this compound. This comparative guide provides a theoretical framework and practical protocols to aid researchers in the design and execution of synthetic routes involving these important quinoline building blocks. Further experimental studies are warranted to provide quantitative data to validate these predictions.
References
Spectroscopic comparison of 2-Chloroquinolin-3-ol and its derivatives
For researchers, scientists, and drug development professionals, a precise understanding of the spectroscopic properties of quinoline derivatives is essential for their synthesis, characterization, and application. This guide offers a comparative analysis of the spectroscopic data for key derivatives of 2-chloroquinoline, with a special focus on compounds functionalized at the 3-position.
Understanding Tautomerism in 2-Chloroquinolin-3-ol
A critical feature of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with their keto form, 2-quinolones.[1] For this compound, this equilibrium is between the enol form (3-hydroxy) and the more stable keto or lactam form (3-oxo). This phenomenon involves the migration of a proton between the oxygen and nitrogen atoms. The thermodynamic stability of the cyclic amide (lactam) structure, coupled with its capacity for strong intermolecular hydrogen bonding, typically results in the keto form being predominant.
Expected Spectroscopic Features of this compound (Keto-Tautomer):
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band characteristic of a lactam would be expected, likely in the 1650-1690 cm⁻¹ region. A broad N-H stretching band would also be present around 3200-3400 cm⁻¹.
-
¹H NMR Spectroscopy: An N-H proton signal would be observable, likely as a broad singlet. The proton at the C4 position would show a distinct chemical shift.
-
¹³C NMR Spectroscopy: A signal corresponding to the carbonyl carbon (C=O) would be evident in the downfield region, typically around 160-170 ppm.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Chloroquinoline and two of its key C-3 substituted derivatives, providing a direct comparison of their characteristic signals.
Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm in DMSO-d₆)
| Compound Name | H-4 | Aromatic Protons (H-5 to H-8) | Other Protons |
| 2-Chloroquinoline | ~8.1 (d) | 7.5 - 8.0 (m) | - |
| 2-Chloroquinoline-3-carbaldehyde | 8.73 (s) | 7.61 - 8.10 (m) | 10.5 (s, 1H, -CHO) |
| 2-Chloro-3-hydroxymethyl-quinoline | 8.15 (s) | 7.37 - 7.84 (m) | 4.65 (s, 2H, -CH₂-), 5.5 (s, 1H, -OH) |
Table 2: Comparative IR Spectroscopic Data (cm⁻¹)
| Compound Name | Key Functional Group Stretches | C-Cl Stretch | Aromatic C=C Stretch |
| 2-Chloroquinoline | - | ~750-780 | ~1580-1600 |
| 2-Chloroquinoline-3-carbaldehyde | ~1690 (C=O, aldehyde), ~2850, ~2750 (C-H, aldehyde) | ~770 | ~1585 |
| 2-Chloro-3-hydroxymethyl-quinoline | ~3212 (O-H, broad) | ~760 | ~1590 |
Table 3: Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 2-Chloroquinoline | C₉H₆ClN | 163.60 | 165 ([M+2]⁺), 163 (M⁺), 128 ([M-Cl]⁺)[2] |
| 2-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | 191.61 | 193 ([M+2]⁺), 191 (M⁺), 162 ([M-CHO]⁺), 127 ([M-Cl-CO]⁺) |
| 2-Chloro-3-hydroxymethyl-quinoline | C₁₀H₈ClNO | 193.63 | 195 ([M+2]⁺), 193 (M⁺), 158 ([M-Cl]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[3]
-
¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Use a standard 90° pulse angle with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. Set the spectral width to 0-200 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder. Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[4]
-
Data Acquisition: Record a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[4] The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source for high-resolution mass spectrometry (HRMS) or an Electron Ionization (EI) source for fragmentation analysis.[3]
-
Data Acquisition: Infuse the sample solution into the ionization source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For fragmentation analysis, select the molecular ion peak and subject it to collision-induced dissociation (CID) to observe the fragment ions.
Synthetic and Analytical Workflow
The relationship between the discussed 2-chloroquinoline derivatives often involves straightforward synthetic transformations. The Vilsmeier-Haack reaction is a common method for producing 2-chloro-3-formylquinolines from substituted acetanilides.[5] This aldehyde can then be readily reduced to the corresponding alcohol. The workflow for synthesis and subsequent spectroscopic analysis is a critical logical pathway in the characterization of these compounds.
References
- 1. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
A Comparative Guide to the Biological Activity of 2-Chloroquinolin-3-ol and its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-chloroquinolin-3-ol and its ester derivatives. Due to a notable gap in the current scientific literature regarding direct comparative studies of this compound and its specific ester derivatives, this document will focus on the known biological activities of the broader class of 2-chloro-3-substituted quinolines. The data presented is largely derived from studies on derivatives of the closely related 2-chloroquinoline-3-carbaldehyde, which serves as a valuable proxy for understanding the potential therapeutic applications of this class of compounds.
The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological properties.[1][2][3] Derivatives of 2-chloroquinoline, in particular, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] Esterification of a parent alcohol can significantly impact a compound's physicochemical properties, such as lipophilicity, which in turn can influence its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately its biological activity. Generally, converting a hydroxyl group to an ester can increase lipophilicity, potentially enhancing cell membrane permeability.
Comparative Biological Activities
While direct quantitative comparisons are limited, the available literature on 2-chloroquinoline derivatives highlights their diverse biological potential. The following table summarizes the observed activities of various 2-chloro-3-substituted quinoline derivatives, providing an insight into the potential activities of this compound and its esters.
| Biological Activity | Compound Class | Key Findings | Reference Compound/Assay |
| Anticancer | Rhodanine analogues of 2-chloroquinoline | Potent activity against various human tumor cell lines including gastric, breast, and prostate cancer. | Micromolar concentrations inhibiting cancer cell proliferation.[1] |
| Quinoline-chalcone hybrids | Moderate to good activity against breast, lung, and melanoma cancer cell lines. | Doxorubicin as a positive control.[5] | |
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Superior inhibition of the growth of various cancer cell lines. | - | |
| Antimicrobial | Azetidin-2-one fused 2-chloro-3-formyl quinolines | Potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. | Amikacin and Ketoconazole as standard drugs.[6] |
| 2-Alkylsulfanyl-3-quinoline carboxylic acid derivatives | Active against various bacterial strains. | -[7] | |
| Thiazolidin-4-one derivatives of 2-chloroquinoline | No significant antibacterial or antifungal activity observed in some studies.[1] | - | |
| Anti-inflammatory | Pyrazoloquinoline and triazolo-thiadiazole quinoline derivatives | Reported to possess anti-inflammatory properties. | -[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating the biological activities of quinoline derivatives are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The test compounds (2-chloroquinoline derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.[8]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[8]
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
Protocol:
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflows
The biological activities of quinoline derivatives are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms of this compound and its esters are yet to be elucidated, studies on related quinoline compounds suggest the involvement of pathways like NF-κB and MAPK, which are crucial regulators of inflammation and cell proliferation.[6][9]
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of 2-Chloroquinolin-3-ol Derivatives: A Comparative Crystallographic Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of pharmacologically active molecules is paramount. This guide provides a comparative analysis of the X-ray crystal structures of several 2-chloroquinolin-3-ol derivatives, offering insights into their solid-state conformations and intermolecular interactions. The presented data, sourced from peer-reviewed crystallographic studies, facilitates a deeper understanding of structure-property relationships within this important class of compounds.
The precise arrangement of atoms in a crystal lattice, determined through single-crystal X-ray diffraction, dictates a molecule's physical properties and can significantly influence its biological activity. By examining the crystallographic data of various this compound analogs, researchers can elucidate the impact of substituent modifications on molecular packing, hydrogen bonding networks, and overall conformation. This information is invaluable for rational drug design, polymorphism screening, and the development of new therapeutic agents.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for a selection of this compound derivatives and closely related analogs. These compounds showcase the structural diversity within this chemical scaffold.
Table 1: Crystal Data and Structure Refinement for Selected this compound Derivatives and Analogs
| Parameter | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline[1] | 2-Chloroquinoline-3-carboxylic acid[2][3] | 2-Chloroquinoline-3-carbaldehyde[4][5] | 2-[(2-Chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile[6] | 2-Chloro-3-(dimethoxymethyl)-6-methoxyquinoline[7] |
| Empirical Formula | C₁₂H₁₂ClNO | C₁₀H₆ClNO₂ | C₁₀H₆ClNO | C₁₃H₉ClN₂O | C₁₃H₁₄ClNO₃ |
| Formula Weight | 221.68 | 207.61 | 191.61 | 244.67 | 267.70 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/n | P2₁nb | P2₁/n | Pna2₁ | Pca2₁ |
| a (Å) | 17.4492 (12) | 5.8193 (2) | 11.8784 (9) | 12.2879 (12) | 27.1156 (9) |
| b (Å) | 4.6271 (2) | 8.0689 (3) | 3.9235 (3) | 9.6422 (11) | 7.1401 (3) |
| c (Å) | 14.3773 (7) | 18.1780 (5) | 18.1375 (12) | 10.3642 (12) | 13.0804 (5) |
| α (°) | 90 | 90 | 90 | 90 | 90 |
| β (°) | 113.297 (7) | 90 | 101.365 (4) | 90 | 90 |
| γ (°) | 90 | 90 | 90 | 90 | 90 |
| Volume (ų) | 1066.17 (10) | 853.55 (5) | 828.72 (10) | 1228.0 (2) | 2532.47 (17) |
| Z | 4 | 4 | 4 | 4 | 8 |
| Temperature (K) | 293 | 120 | 290 | 293 | 150 |
| Radiation | Mo Kα | Mo Kα | Mo Kα | Mo Kα | Mo Kα |
| R-factor | 0.033 | 0.038 | 0.033 | 0.034 | 0.040 |
Experimental Protocols
The determination of a crystal structure via single-crystal X-ray diffraction is a meticulous process involving several key stages. The generalized protocol below outlines the typical workflow for small organic molecules like the this compound derivatives presented.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[3] A common method for obtaining suitable crystals is slow evaporation of a saturated solution.
-
Procedure: A supersaturated solution of the purified compound is prepared in an appropriate solvent or solvent mixture. The vessel is then loosely covered to allow for slow evaporation of the solvent over several days to weeks. As the solvent evaporates, the concentration of the compound increases, leading to the formation of well-ordered crystals. Other techniques include vapor diffusion and cooling crystallization.[1]
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.
-
Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a glass fiber or a cryo-loop.
-
Data Acquisition: The crystal is cooled in a stream of cold nitrogen gas (typically to 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles.[2] At each orientation, the crystal diffracts the X-ray beam, and the resulting diffraction pattern is recorded by the detector. A complete dataset consists of thousands of individual reflection intensities.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal's unit cell parameters and the arrangement of atoms within it.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and to apply corrections for experimental factors such as absorption.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.[2]
Visualization of the Crystallographic Workflow
The following diagram illustrates the key stages involved in the X-ray crystal structure analysis of a small molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rigaku.com [rigaku.com]
- 7. PPXRD - Abstract Submission Form [icdd.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Chloroquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutic agents and functional materials. Among the various precursors, 2-Chloroquinolin-3-ol presents a versatile starting material for introducing molecular diversity through cross-coupling reactions. The choice of an appropriate catalyst is paramount for achieving high efficiency, selectivity, and yield in these transformations. This guide provides a comparative overview of catalyst systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions involving this compound, based on established methodologies for similar chloroquinoline substrates.
Catalyst Systems for Cross-Coupling Reactions
Palladium-based catalysts are the most extensively used for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The catalytic activity is significantly influenced by the choice of ligands, which stabilize the palladium center and modulate its reactivity.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. For chloroquinolines, which are generally less reactive than their bromo or iodo counterparts, more sophisticated catalyst systems are often required.
-
Palladium(0) and Palladium(II) Precatalysts: Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. These are often used in combination with phosphine ligands.
-
Phosphine Ligands:
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand, but may require higher temperatures and catalyst loadings for less reactive chlorides.
-
Tricyclohexylphosphine (PCy₃): A more electron-rich and bulky ligand that can enhance catalytic activity.
-
Buchwald Ligands: A class of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, DavePhos) that are highly effective for the coupling of challenging substrates like heteroaryl chlorides.[1] They promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
-
N-Heterocyclic Carbene (NHC) Ligands: These form stable and highly active palladium complexes, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which are also effective for coupling aryl chlorides.[1]
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2]
-
Palladium Precatalysts: Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄ are commonly employed.[3]
-
Ligands:
-
Bases: The choice of base is crucial, with amines like dicyclohexylmethylamine sometimes providing superior results over inorganic bases like NaOAc or Cs₂CO₃.[2]
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[5]
-
Palladium Precatalysts: Pd₂(dba)₃ and Pd(OAc)₂ are frequently used.
-
Ligands:
-
First-Generation: Pd[P(o-Tolyl)₃]₂ was initially used for coupling secondary amines with aryl bromides.[5]
-
Bidentate Phosphine Ligands: Ligands like BINAP and DPPF expanded the scope to include primary amines.[5]
-
Bulky Monophosphine Ligands (Buchwald Ligands): Ligands such as XPhos and SPhos are highly effective for the amination of aryl chlorides, often providing high yields under milder conditions.[6]
-
-
Bases: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[7]
Comparative Performance Summary
Due to the lack of direct experimental data for this compound, a quantitative comparison is not feasible. However, a qualitative assessment based on the reactivity of similar substrates is presented below.
| Reaction Type | Catalyst System | General Performance for Chloroquinolines | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Moderate, may require harsh conditions. | Readily available and inexpensive. |
| Pd(OAc)₂ / PCy₃ | Good to Excellent. | Increased reactivity due to the electron-rich ligand. | |
| Pd Precatalyst / Buchwald Ligand (e.g., XPhos, SPhos) | Excellent, often high yields under milder conditions.[1] | Catalyst of choice for challenging aryl chlorides.[1] | |
| Heck | Pd(OAc)₂ / PPh₃ | Moderate. | Standard conditions, may require optimization. |
| POPd | High activity reported for chloroquinolines.[2] | Stable and easy to handle catalyst.[2] | |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP or DPPF | Good for primary and secondary amines.[5] | Bidentate ligands can improve reaction rates and yields.[5] |
| Pd(OAc)₂ / XPhos or SPhos | Excellent, broad substrate scope including challenging amines.[6] | Highly active catalysts for C-N bond formation with aryl chlorides. |
Experimental Protocols
The following are generalized experimental protocols for cross-coupling reactions on chloroquinoline substrates, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of 2-aryl-4-chloro-3-iodoquinolines.[8]
-
Reaction Setup: In a two-necked flask equipped with a stirrer bar and a condenser, combine the this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 3:1 v/v).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Heck Reaction
This protocol is based on general procedures for Heck reactions of chloroquinolines.[2]
-
Reaction Setup: In a sealed tube, combine the this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., POPd, 2 mol%), a base (e.g., dicyclohexylmethylamine, 2.0 equiv), and a suitable solvent (e.g., dioxane or DMF).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reaction: Heat the mixture to the required temperature (typically 100-140 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute it with an organic solvent. Filter off any insoluble material.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a generalized procedure for the amination of aryl chlorides.[7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Reagent Addition: Add the this compound (1.0 equiv), the amine (1.2 equiv), and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium(ii)-catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines | Semantic Scholar [semanticscholar.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Structure of 2-Chloroquinolin-3-ol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reaction products derived from 2-chloroquinolin-3-ol, a versatile building block in medicinal chemistry. Understanding the precise structure of these products is paramount for elucidating structure-activity relationships and advancing drug discovery programs. This document outlines key nucleophilic substitution reactions, presents comparative spectral data for structural validation, and provides detailed experimental protocols.
Introduction to the Reactivity of this compound
This compound possesses two primary reactive sites amenable to nucleophilic substitution: the chloro group at the C2 position and the hydroxyl group at the C3 position. The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 position, making it susceptible to attack by a variety of nucleophiles. This guide focuses on the validation of products from the nucleophilic aromatic substitution (SNAr) at the C2 position with common nucleophiles such as amines, thiols, and phenols.
Reaction Pathways of this compound
The reaction of this compound with various nucleophiles leads to the formation of 2-substituted-quinolin-3-ol derivatives. The general reaction scheme is depicted below.
Comparative Analysis of Reaction Products
Structural validation of the synthesized 2-substituted-quinolin-3-ol derivatives relies on a combination of spectroscopic techniques. The following tables summarize key expected data for the products of reactions with amines, thiols, and phenols.
Table 1: Comparative Spectroscopic Data of 2-Substituted-Quinolin-3-ol Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) (DMSO-d₆) | Key ¹³C NMR Signals (δ, ppm) (DMSO-d₆) | Key Mass Spec Fragments (m/z) |
| 2-Aminoquinolin-3-ol | C₉H₈N₂O | 160.17 | ~8.0-7.0 (aromatic), ~5.0 (br s, NH₂), ~9.5 (br s, OH) | ~155 (C-2), ~145 (C-8a), ~140 (C-4), ~128-115 (aromatic), ~110 (C-3) | 160 (M⁺), 143, 131, 115 |
| 2-(Benzylthio)quinolin-3-ol | C₁₆H₁₃NOS | 267.35 | ~8.0-7.2 (aromatic), ~4.5 (s, CH₂), ~10.0 (br s, OH) | ~158 (C-2), ~146 (C-8a), ~138 (C-4), ~137 (ipso-C), ~129-125 (aromatic), ~115 (C-3), ~38 (CH₂) | 267 (M⁺), 176, 91 |
| 2-Phenoxyquinolin-3-ol | C₁₅H₁₁NO₂ | 237.25 | ~8.1-7.1 (aromatic), ~10.2 (br s, OH) | ~163 (C-2), ~154 (ipso-C), ~148 (C-8a), ~140 (C-4), ~130-115 (aromatic), ~114 (C-3) | 237 (M⁺), 144, 115, 77 |
Note: The spectral data provided are approximate values and may vary depending on the specific substitution and experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis of 2-substituted-quinolin-3-ol derivatives are provided below. These protocols serve as a starting point and may require optimization for specific substrates.
Protocol 1: Synthesis of 2-Aminoquinolin-3-ol
This protocol describes the nucleophilic aromatic substitution of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.2-2.0 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-(Aryl/Alkylthio)quinolin-3-ol
This protocol outlines the synthesis of 2-thioether derivatives of quinolin-3-ol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Solvent (e.g., DMF, Tetrahydrofuran (THF))
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in the chosen solvent, add the base (1.2 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Synthesis of 2-Phenoxyquinolin-3-ol
This protocol describes the synthesis of 2-phenoxyquinolin-3-ol via a base-mediated nucleophilic aromatic substitution.[1]
Materials:
-
This compound
-
Phenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Combine this compound (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in a round-bottom flask.[1]
-
Add DMF as the solvent.[1]
-
Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC.[1]
-
After completion (typically 4-8 hours), cool the mixture to room temperature.[1]
-
Pour the reaction mixture into ice-cold water to precipitate the product.[1]
-
Collect the solid by filtration, wash with water, and dry.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]
Alternative Synthetic Routes
Conclusion
The structural validation of reaction products of this compound is a critical step in the development of novel quinoline-based compounds. This guide provides a framework for comparing the expected outcomes of common nucleophilic substitution reactions. By utilizing the provided spectroscopic data tables and experimental protocols, researchers can confidently identify and characterize their synthesized molecules, paving the way for further biological evaluation and optimization. For unambiguous structural determination, especially in cases of unexpected reactivity or complex spectra, single-crystal X-ray diffraction is the definitive analytical technique.
References
In Vitro Anticancer Screening of 2-Chloroquinolin-3-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. Among these, 2-chloroquinolin-3-ol and its derivatives have emerged as a promising class of compounds warranting further investigation. This guide provides a comparative analysis of the in vitro anticancer activity of various this compound derivatives, supported by experimental data from peer-reviewed studies.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic potential of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoline core and the groups with which they are hybridized. The following tables summarize the 50% inhibitory concentration (IC50) values of different derivatives against a panel of human cancer cell lines, offering a quantitative comparison of their potency.
| Derivative Class | Compound ID | Substitution | Cancer Cell Line | IC50 (µM) |
| Indolin-2-one Hybrids | LM08 | 6-Cl on quinoline | A2780 (Ovarian) | Potent (exact value not specified in abstract)[1] |
| LM07 | 8-OCH3 on quinoline | DU-145 (Prostate) | 11[1] | |
| LM10 | 6-Br on quinoline | HCT-115 (Colon) | 41.3[1] | |
| Indolo[2,3-b]quinoline | Compound 49 | 8-methoxy-5-methyl | HCT116 (Colorectal) | 0.35[2][3][4][5] |
| Caco-2 (Colorectal) | 0.54[2][3][4][5] | |||
| Rhodanine Hybrids | Compound 15 | - | HGC (Gastric) | Active (exact value not specified in abstract)[6] |
| MCF-7 (Breast) | Active (exact value not specified in abstract)[6] | |||
| DU-145 (Prostate) | Active (exact value not specified in abstract)[6] | |||
| Compound 39 | - | MNK-74 (Gastric) | Potent (exact value not specified in abstract)[6] | |
| Hetarylquinolines | Compound 6d | - | HCT-116 (Colon) | 1.50[7] |
| HepG-2 (Hepatocellular) | 0.90[7] | |||
| Compound 34 | - | HepG-2 (Hepatocellular) | High Activity[7] | |
| HCT-116 (Colon) | High Activity[7] | |||
| Hydrazone Derivatives | Compound 5e | 2-(pyridin-2-yl)hydrazone | DAN-G (Pancreatic) | 1.23[8] |
| LCLC-103H (Lung) | 1.49[8] | |||
| SISO (Cervical) | 1.35[8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of this compound derivatives.
Cell Viability Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48 to 72 hours.
-
MTT Addition: Following the treatment period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: After incubation, the MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration. Both adherent and floating cells are then harvested by trypsinization and centrifugation.
-
Cell Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the this compound derivatives and then harvested. The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
RNA Digestion: The fixed cells are washed with PBS and then incubated with RNase A to ensure that only DNA is stained.
-
PI Staining: Propidium Iodide staining solution is added to the cell suspension.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.
Visualizing Experimental Processes and Mechanisms
To better understand the experimental workflow and the underlying mechanisms of action, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.mpu.edu.mo [research.mpu.edu.mo]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]
Unveiling the Chelating Potential of 2-Chloroquinolin-3-ol: A Comparative Guide for Researchers
For Immediate Release
In the intricate world of drug discovery and molecular science, the ability of a compound to bind with metal ions—a property known as chelation—is of paramount importance. This guide offers a detailed comparison of the chelating properties of 2-Chloroquinolin-3-ol against other well-established quinolinols, providing researchers, scientists, and drug development professionals with a comprehensive resource supported by predictive analysis and established experimental data for analogous compounds.
At a Glance: Predictive Analysis of this compound Chelation
Due to a lack of available experimental data on the chelating properties of this compound, this guide provides a predictive analysis based on its molecular structure in comparison to the well-characterized chelating agent 8-hydroxyquinoline (oxine).
Structural Considerations for Chelation:
The chelating efficacy of quinolinol derivatives is largely dictated by the spatial arrangement of the hydroxyl (-OH) group and the nitrogen atom within the quinoline ring. Effective chelation typically involves the formation of a stable five or six-membered ring with a central metal ion.
-
8-Hydroxyquinoline (Oxine): This compound is a powerful bidentate chelating agent. The hydroxyl group at the 8-position and the quinoline nitrogen are perfectly positioned to form a stable five-membered ring with a metal ion. This configuration is electronically and sterically favorable for strong chelate formation.
-
This compound (Predictive Analysis): In contrast, the hydroxyl group at the 3-position in this compound is not optimally positioned to form a stable chelate ring with the quinoline nitrogen. The resulting theoretical chelate ring would be a less stable four-membered ring, which is sterically strained. Furthermore, the electron-withdrawing nature of the chlorine atom at the 2-position is expected to decrease the basicity of the quinoline nitrogen, thereby weakening its ability to coordinate with a metal ion. Consequently, this compound is predicted to be a significantly weaker chelating agent than 8-hydroxyquinoline. It may act as a monodentate ligand, coordinating primarily through the deprotonated hydroxyl group, or exhibit negligible chelating activity.
Quantitative Comparison: Stability Constants of Quinolinol-Metal Complexes
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for the well-studied 8-hydroxyquinoline with various divalent metal ions.
| Ligand | Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | |
| Fe²⁺ | 8.0 | 7.0 | 15.0 |
Note: Data compiled from various sources under specific experimental conditions. Direct comparison requires data obtained under identical conditions.
Experimental Protocols for Evaluating Chelating Properties
To facilitate further research and experimental validation, detailed methodologies for key experiments are provided below.
Determination of Metal-Ligand Stability Constants by Potentiometric Titration
This method allows for the determination of the stability constants of metal complexes by monitoring the pH of a solution as a titrant is added.
Materials and Equipment:
-
pH meter with a glass electrode
-
Calibrated burette
-
Thermostated titration vessel
-
Stock solutions of the quinolinol ligand, metal salt, standardized acid (e.g., HCl), and standardized carbonate-free base (e.g., NaOH)
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃)
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of Ligand: Titrate a known volume of the ligand solution (with a known amount of strong acid) with the standardized base in the absence of the metal ion. This allows for the determination of the ligand's protonation constants.
-
Titration of Ligand-Metal Mixture: Repeat the titration with a solution containing the same concentrations of the ligand and strong acid, but with the addition of a known concentration of the metal salt.
-
Data Analysis: Plot the pH readings against the volume of base added for both titrations. The difference between the two curves is used to calculate the formation function (n̄), which represents the average number of ligands bound to a metal ion. The stability constants (K) are then determined from the formation curve by plotting n̄ against pL (the negative logarithm of the free ligand concentration).
Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Method)
Job's method of continuous variation is employed to determine the stoichiometry of a metal-ligand complex in solution.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Matched cuvettes
-
Stock solutions of the quinolinol ligand and the metal salt of equimolar concentration.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions by mixing the stock solutions of the metal and ligand in varying molar ratios, while keeping the total molar concentration constant. For example, prepare solutions with mole fractions of the ligand ranging from 0.1 to 0.9.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength is typically determined by scanning the spectrum of a solution known to contain the complex.
-
Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand.
-
Determination of Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.
Visualizing Chelation Processes and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A simplified diagram illustrating the formation of a metal-ligand chelate complex.
Caption: A general experimental workflow for evaluating the chelating properties of quinolinol compounds.
This guide provides a foundational understanding of the chelating properties of this compound in comparison to other quinolinols. The predictive analysis, coupled with established data and detailed experimental protocols, serves as a valuable starting point for researchers in the field. Further experimental investigation is encouraged to validate the predicted chelating behavior of this compound and to fully elucidate its potential applications.
Benchmarking the Synthesis of 2-Chloroquinolin-3-ol: A Comparative Guide to Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloroquinolin-3-ol, a valuable heterocyclic scaffold in medicinal chemistry and materials science, is achievable through various synthetic routes. This guide provides an objective comparison of the prevalent methods, focusing on the widely adopted two-step approach involving the Vilsmeier-Haack reaction followed by reduction, and benchmarks it against potential alternative strategies. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method based on factors such as yield, reaction time, and reagent availability.
Executive Summary of Synthetic Approaches
The most common and well-documented pathway to this compound is a two-step process. The first step involves the synthesis of the key intermediate, 2-chloroquinoline-3-carbaldehyde, from acetanilide via the Vilsmeier-Haack reaction. This reaction can be carried out using either phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) as the halogenating and cyclizing agent. The second step is the reduction of the resulting aldehyde to the desired this compound, for which sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are suitable reagents. While direct, one-pot syntheses are theoretically advantageous, they are not well-reported in the literature for this specific compound, making the two-step process the current industry standard.
Comparative Data of Synthetic Methods
The following table summarizes the quantitative data for the different stages of the synthesis of this compound.
| Method | Step | Starting Material | Key Reagents | Reaction Time | Yield (%) |
| Method A: Vilsmeier-Haack (POCl₃) & Reduction (NaBH₄) | 1. Vilsmeier-Haack | Acetanilide | DMF, POCl₃ | 4-10 hours | ~63%[1] |
| 2. Reduction | 2-chloroquinoline-3-carbaldehyde | NaBH₄, Methanol | Not specified | High (assumed) | |
| Method B: Vilsmeier-Haack (PCl₅) & Reduction (NaBH₄) | 1. Vilsmeier-Haack | Acetanilide | DMF, PCl₅ | 4 hours | 72%[2] |
| 2. Reduction | 2-chloroquinoline-3-carbaldehyde | NaBH₄, Methanol | Not specified | High (assumed) | |
| Method C: Vilsmeier-Haack (POCl₃) & Reduction (LiAlH₄) | 1. Vilsmeier-Haack | Acetanilide | DMF, POCl₃ | 4-10 hours | ~63%[1] |
| 2. Reduction | 2-chloroquinoline-3-carbaldehyde | LiAlH₄, THF | Not specified | High (assumed)[3] |
Experimental Protocols
Method A & C, Step 1: Synthesis of 2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction (using POCl₃)
This protocol is adapted from the procedure described by Tekale et al.[1]
-
To a stirred solution of acetanilide (1 mmol) in N,N-dimethylformamide (DMF, 3 mmol), add phosphoryl chloride (POCl₃, 15 mmol) dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 4-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
The crude 2-chloroquinoline-3-carbaldehyde can be purified by recrystallization from ethanol. The reported yield for a substituted derivative is approximately 63%.[1]
Method B, Step 1: Synthesis of 2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction (using PCl₅)
This protocol is based on a modified Vilsmeier-Haack procedure.[2]
-
In a reaction vessel, cool N,N-dimethylformamide (DMF, 3 equivalents) to below 0 °C using an ice bath.
-
Slowly add phosphorus pentachloride (PCl₅, 4.5 equivalents) to the cooled DMF while stirring, maintaining the temperature below 0 °C.
-
Stir the mixture for 15 minutes to form the Vilsmeier reagent.
-
Add acetanilide (1 equivalent) portion-wise to the reaction mixture.
-
After the addition is complete, heat the mixture under reflux with stirring for 4 hours.
-
Cool the reaction mixture to 0 °C and slowly pour it into ice water, followed by stirring for 10 minutes.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethyl acetate to obtain 2-chloroquinoline-3-carbaldehyde. A yield of 72% has been reported for this procedure.[2]
Method A & B, Step 2: Reduction of 2-chloroquinoline-3-carbaldehyde using Sodium Borohydride (NaBH₄)
While a specific yield for the reduction of the unsubstituted aldehyde is not detailed in the searched literature, the reduction of a related tetrazolo[1,5-a]quinoline-4-carbaldehyde to the corresponding alcohol with sodium borohydride in methanol is reported to proceed effectively.[3] A general procedure is as follows:
-
Dissolve 2-chloroquinoline-3-carbaldehyde in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Method C, Step 2: Reduction of 2-chloroquinoline-3-carbaldehyde using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of reducing aldehydes to primary alcohols.[3] A general protocol for this transformation is as follows:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 2-chloroquinoline-3-carbaldehyde in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic methods described.
Caption: Comparative workflow for the synthesis of this compound.
Caption: Decision guide for selecting a synthesis method.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process commencing with the Vilsmeier-Haack formylation of acetanilide, followed by the reduction of the intermediate aldehyde. Based on the available literature, the use of phosphorus pentachloride (PCl₅) in the Vilsmeier-Haack reaction offers a higher reported yield for the formation of 2-chloroquinoline-3-carbaldehyde compared to phosphorus oxychloride (POCl₃). For the subsequent reduction, sodium borohydride (NaBH₄) presents a milder and more convenient option, while lithium aluminum hydride (LiAlH₄) is a more potent reducing agent that requires more stringent anhydrous conditions. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, balancing factors such as desired yield, reaction scalability, and available laboratory infrastructure. The provided protocols and comparative data serve as a valuable resource for making an informed decision.
References
Safety Operating Guide
Personal protective equipment for handling 2-Chloroquinolin-3-ol
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Chloroquinolin-3-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Personal Protective Equipment
This compound and its analogs are classified as hazardous substances. Based on data from similar compounds, it is prudent to assume this compound causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3][4][5] It may also be harmful if swallowed.[4][6] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Gloves: Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.4 mm) must be worn.[7] Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6] Lab Coat: A long-sleeved lab coat is required. For splash risks, a chemical-resistant apron or suit should be considered.[7][8] |
| Serious Eye Damage | Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used in situations with a high risk of splashing.[9][10] |
| Respiratory Irritation | Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][11] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2] |
| Harmful if Swallowed | General Hygiene: Do not eat, drink, or smoke in the laboratory.[1][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling Checks:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.[3]
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all required equipment and reagents before handling the compound to minimize movement and potential for spills.
-
Have an appropriate spill kit readily available.
2. Handling the Compound:
-
Always handle this compound within a chemical fume hood to avoid inhalation of dust or vapors.[4][11]
-
Wear the full complement of PPE: lab coat, chemical-resistant gloves, and safety goggles.
-
Avoid direct contact with the skin, eyes, and clothing.[1][11]
-
When weighing the solid, do so in the fume hood or a ventilated balance enclosure.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Protect from light.[1]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[1][3] If skin irritation persists, get medical advice.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][5]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][5][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated consumables like gloves and weighing paper, in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The uncleaned container should be handled as the product itself.[6]
-
Final Disposal: Dispose of all waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][6] Do not allow the chemical to enter drains or the environment.[7][11]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. download.basf.com [download.basf.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hazmatschool.com [hazmatschool.com]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
